Multicaulisin
Description
Structure
2D Structure
Properties
IUPAC Name |
6-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O11/c1-19(2)4-3-5-20-12-27(24-9-6-21(41)14-29(24)44)36(39(49)26-11-8-23(43)16-31(26)46)28(13-20)37-32(47)18-35-38(40(37)50)33(48)17-34(51-35)25-10-7-22(42)15-30(25)45/h4,6-11,13-18,27-28,36,41-47,50H,3,5,12H2,1-2H3/t27-,28-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBDNXPVYAEOSW-IKXMMLORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=C(C=C(C=C6)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=C(C=C(C=C6)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Multicaulisin from Morus multicaulis: A Technical Whitepaper
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of multicaulisin, a novel Diels-Alder type adduct derived from the roots of Morus multicaulis. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data on the structural elucidation and antibacterial properties of this compound, with a focus on its activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This guide outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes using Graphviz diagrams to facilitate a deeper understanding of the scientific workflow and potential mechanisms of action.
Introduction
The emergence of antibiotic-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has spurred intensive research into novel antimicrobial agents from natural sources. The genus Morus, commonly known as mulberry, has a long history in traditional medicine and is a rich source of bioactive secondary metabolites, including a unique class of compounds known as Diels-Alder type adducts.[1][2][3] These compounds are formed through a [4+2] cycloaddition reaction and have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][4]
In 2000, Ferrari et al. reported the isolation and characterization of a new Diels-Alder type adduct, this compound, from the roots of Morus multicaulis.[5] This discovery has opened new avenues for the exploration of mulberry-derived compounds as potential therapeutics for infectious diseases. This whitepaper aims to provide a detailed technical account of the discovery of this compound, with a focus on its chemical properties and antibacterial activity.
Isolation and Structural Elucidation of this compound
The initial discovery of this compound was reported by Ferrari and colleagues from the roots of Morus multicaulis.[5] While the full experimental details from the original publication are not widely available, this section reconstructs the likely experimental workflow based on standard methodologies for the isolation and structural elucidation of natural products from plant sources.[6]
Experimental Protocols
2.1.1. Plant Material Collection and Preparation
-
Collection: Roots of Morus multicaulis are harvested and authenticated by a plant taxonomist.
-
Preparation: The collected roots are washed, air-dried, and pulverized into a fine powder to increase the surface area for efficient extraction.
2.1.2. Extraction of Crude Flavonoids
-
Defatting: The powdered root material is first extracted with a non-polar solvent, such as petroleum ether, to remove lipids and other non-polar constituents. This is typically performed in a Soxhlet apparatus.[6]
-
Flavonoid Extraction: The defatted plant material is then subjected to extraction with a polar solvent, commonly 95% ethanol, using methods such as ultrasonic-assisted extraction to enhance efficiency.[6]
-
Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude flavonoid-rich extract.
2.1.3. Purification of this compound
The crude extract, a complex mixture of compounds, requires further purification to isolate this compound. This is a multi-step process typically involving various chromatographic techniques.
-
Column Chromatography: The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a less polar solvent system (e.g., a mixture of chloroform and methanol) and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of the target compound are further purified using preparative HPLC. This technique provides high resolution and is essential for obtaining pure compounds.
2.1.4. Structural Elucidation
The structure of the isolated pure compound, this compound, was determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the connectivity of atoms and the overall three-dimensional structure of the molecule.[7][8]
Data Presentation
Due to the limited public availability of the original research data, specific quantitative values for the isolation and characterization of this compound cannot be definitively provided. However, research on other Diels-Alder adducts from Morus species can offer insights into expected yields and key spectroscopic features. For instance, studies on other mulberry flavonoids have reported yields of purified compounds in the range of milligrams from several kilograms of starting plant material.
Table 1: Spectroscopic Data for a Representative Diels-Alder Adduct (Illustrative)
| Technique | Key Observations |
| ¹H-NMR | Signals corresponding to aromatic protons, olefinic protons, and prenyl groups. |
| ¹³C-NMR | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons of the cyclohexene ring. |
| Mass Spec | Molecular ion peak indicating the molecular weight of the compound. |
Note: This table is illustrative and does not represent the actual data for this compound.
Biological Activity of this compound and Related Compounds
This compound has been identified as having antibacterial activity, particularly against MRSA.[1] While specific quantitative data for this compound is scarce in publicly accessible literature, the broader class of Mulberry Diels-Alder-type adducts (MDAAs) has been investigated for its anti-MRSA properties.
Anti-MRSA Activity
Several studies have demonstrated the potent antibacterial activity of MDAAs against various strains of MRSA. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).
3.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strain: A clinical isolate of MRSA is cultured in an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Compound Preparation: A stock solution of the purified compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the MRSA strain.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[9][10][11][12]
Data Presentation
Table 2: Anti-MRSA Activity of Selected Mulberry Diels-Alder-type Adducts
| Compound | MRSA Strain(s) | MIC (µg/mL) | Reference |
| Compound 5 (unnamed) | K3, ST28 | 0.78 | [11] |
| Compound 32 (unnamed) | K3, ST28 | 0.78-1.56 | [11] |
| Compound 46 (unnamed) | K3, ST28 | 0.78-1.56 | [11] |
| Mulberrofuran G | Multiple strains | 5-30 | [11] |
| Albanol B | Multiple strains | 5-30 | [11] |
Signaling Pathways and Mechanism of Action (Hypothesized)
The precise molecular mechanisms by which this compound exerts its antibacterial effect have not yet been elucidated. However, based on studies of other flavonoids and MDAAs, several potential mechanisms and affected signaling pathways can be hypothesized.
Potential Mechanisms of Antibacterial Action
-
Cell Membrane Disruption: A common mechanism of action for antimicrobial natural products is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[11]
-
Inhibition of Key Enzymes: Flavonoids have been shown to inhibit essential bacterial enzymes involved in processes like DNA replication, protein synthesis, and cell wall maintenance.[13]
-
Efflux Pump Inhibition: Some natural compounds can inhibit bacterial efflux pumps, which are responsible for pumping antibiotics out of the cell, thereby restoring the efficacy of existing antibiotics.[11]
Visualization of Potential Workflow and Pathways
The following diagrams, generated using the DOT language, illustrate the general workflow for the discovery of this compound and a hypothesized signaling pathway for its antibacterial action.
Conclusion and Future Directions
The discovery of this compound from Morus multicaulis represents a promising step in the search for new antibacterial agents. As a member of the Mulberry Diels-Alder-type adducts, it belongs to a class of compounds with demonstrated bioactivity. However, to fully realize its therapeutic potential, further research is imperative.
Key areas for future investigation include:
-
Re-isolation and Full Characterization: A detailed re-isolation of this compound to obtain comprehensive quantitative data, including yield and complete spectroscopic characterization, is essential.
-
Comprehensive Biological Evaluation: The anti-MRSA activity of this compound needs to be systematically evaluated against a panel of clinical isolates, and its activity against other resistant pathogens should be explored.
-
Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular mechanism by which this compound exerts its antibacterial effects. This should include investigations into its interaction with bacterial membranes, enzymes, and potential effects on bacterial signaling pathways.
-
Toxicology and In Vivo Efficacy: Preclinical studies to assess the cytotoxicity of this compound against human cell lines and its efficacy in animal models of MRSA infection are critical next steps.
The information presented in this whitepaper, while limited by the availability of public data, underscores the potential of this compound as a lead compound for the development of new antibiotics. Continued research in this area is highly warranted.
References
- 1. Mulberry Diels-Alder-type adducts: isolation, structure, bioactivity, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biosynthesis, and biological activity of diels–alder adducts from morus genus. An update [iris.uniroma1.it]
- 3. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update | MDPI [mdpi.com]
- 4. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro analysis of the minimal inhibitory concentration values of different generations of anti-methicillin-resistant Staphylococcus aureus antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High vancomycin minimum inhibitory concentration is a predictor of mortality in meticillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
An In-depth Technical Guide to the Chemical Structure of Multicaulisin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multicaulisin, a naturally occurring Diels-Alder type adduct isolated from the root bark of Morus multicaulis, has emerged as a compound of significant interest due to its potent antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic characterization. Furthermore, it delves into its biological activities, supported by quantitative data and detailed experimental protocols. A key focus is placed on its proposed mechanism of action, which involves the disruption of bacterial cell membranes, a critical area of research in the development of novel antimicrobial agents.
Chemical Structure and Spectroscopic Data of this compound
This compound is a complex flavonoid derivative characterized by a [4+2] cycloaddition framework. Its structure was elucidated through extensive spectroscopic analysis.
Table 1: Spectroscopic Data for the Structural Elucidation of this compound
| Spectroscopic Technique | Key Observations and Data |
| ¹H NMR | Complex aromatic and aliphatic signals indicative of a flavonoid Diels-Alder adduct structure. Specific chemical shifts and coupling constants are crucial for assigning the relative stereochemistry of the molecule. |
| ¹³C NMR | Resonances corresponding to carbonyl groups, aromatic carbons, and aliphatic carbons, further confirming the intricate cyclic structure. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl groups, carbonyl functionalities, and aromatic rings, providing insights into the functional groups present. |
| Mass Spectrometry (MS) | The molecular ion peak confirms the molecular weight and formula of this compound. Fragmentation patterns offer valuable information about the different structural motifs within the molecule, consistent with a Diels-Alder adduct of a chalcone and a dehydroprenylphenol. |
Note: Detailed, specific peak lists and assignments are found in the primary literature and are essential for unambiguous structural confirmation.
Biological Activity Against MRSA
This compound has demonstrated significant in vitro activity against clinical isolates of MRSA, a major cause of hospital-acquired and community-acquired infections.
Table 2: In Vitro Anti-MRSA Activity of this compound
| Parameter | Value (µg/mL) | Reference |
| Minimum Inhibitory Concentration (MIC) | 2–8 | [1] |
| Minimum Bactericidal Concentration (MBC) | 16–128 | [1] |
The data indicates that this compound is effective in inhibiting the growth of MRSA at low concentrations and exhibits bactericidal activity at higher concentrations.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the root bark of Morus multicaulis typically involves the following steps:
Caption: General workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Extraction: The air-dried and powdered root bark of Morus multicaulis is extracted exhaustively with a polar solvent like methanol at room temperature.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate or chloroform and methanol) to separate different components.
-
Preparative HPLC: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The anti-MRSA activity is quantified by determining the MIC and MBC values.
Caption: Experimental workflow for MIC and MBC determination.
Detailed Protocol:
-
MIC Assay: A microbroth dilution method is typically employed. Serial dilutions of this compound are prepared in a 96-well microtiter plate with Mueller-Hinton broth. Each well is then inoculated with a standardized suspension of an MRSA strain. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Assay: To determine the MBC, an aliquot from each well showing no visible growth in the MIC assay is sub-cultured onto a fresh Mueller-Hinton agar plate. The plates are incubated, and the MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.
Mechanism of Action: Disruption of Bacterial Signaling and Membrane Integrity
While a specific intracellular signaling pathway targeted by this compound has not been fully elucidated, substantial evidence suggests that its primary antibacterial mechanism, like other prenylated flavonoids from Morus species, involves the disruption of the bacterial cell membrane integrity. This disruption can interfere with essential cellular processes and signaling that are dependent on a stable membrane potential.
Caption: Proposed mechanism of action of this compound against MRSA.
Membrane Permeabilization Assay
The ability of this compound to permeabilize the bacterial membrane can be assessed using fluorescent probes.
Protocol Outline:
-
Bacterial Culture: MRSA is grown to the mid-logarithmic phase.
-
Treatment: The bacterial suspension is treated with this compound at various concentrations.
-
Fluorescent Probe Addition: A fluorescent dye that cannot penetrate intact cell membranes, such as propidium iodide (PI), is added to the suspension.
-
Fluorescence Measurement: An increase in fluorescence intensity, measured using a fluorometer, indicates that the dye has entered the cells through a compromised membrane and intercalated with nucleic acids.
Efflux Pump Inhibition Assay
The inhibition of bacterial efflux pumps is another potential mechanism contributing to the antibacterial activity of flavonoids. This can be evaluated using an ethidium bromide (EtBr) accumulation assay.
Protocol Outline:
-
Bacterial Loading: MRSA cells are loaded with EtBr, a substrate of many efflux pumps.
-
Efflux Induction: Glucose is added to energize the efflux pumps, leading to the extrusion of EtBr.
-
Inhibitor Addition: The assay is performed in the presence and absence of this compound.
-
Fluorescence Monitoring: The fluorescence of intracellular EtBr is monitored over time. A slower decrease in fluorescence in the presence of this compound indicates inhibition of the efflux pumps.
Conclusion and Future Directions
This compound represents a promising natural product with potent anti-MRSA activity. Its chemical structure as a Diels-Alder adduct provides a unique scaffold for further drug development. The primary mechanism of action appears to be the disruption of bacterial membrane integrity, a target that is less prone to the development of resistance compared to specific enzymatic targets.
Future research should focus on:
-
Detailed Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the anti-MRSA activity and to guide the synthesis of more potent analogs.
-
Elucidation of Specific Molecular Targets: While membrane disruption is a key mechanism, identifying specific protein or lipid interactions on the bacterial membrane could provide a more detailed understanding of its action.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential of this compound in animal models of MRSA infection and to assess its safety profile.
-
Synergistic Studies: Further investigation into the synergistic effects of this compound with conventional antibiotics could lead to new combination therapies to combat antibiotic resistance.
References
Biosynthesis of Diels-Alder Adducts in Morus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Morus (mulberry) is a rich source of structurally diverse and biologically active natural products. Among these, Diels-Alder (DA) type adducts represent a unique class of polyphenolic compounds characterized by a cyclohexene scaffold. Their biosynthesis, involving a formal [4+2] cycloaddition, has been a subject of significant research interest, culminating in the recent discovery of the enzymatic machinery responsible for this transformation. This technical guide provides an in-depth overview of the biosynthesis of Diels-Alder adducts in Morus species, focusing on the key enzymes, biosynthetic pathways, and experimental methodologies used to elucidate these processes. Quantitative data is summarized for comparative analysis, and detailed diagrams of the signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction
The Core Biosynthetic Pathway
The biosynthesis of Diels-Alder adducts in Morus species, such as the well-studied chalcomoracin, involves a two-step enzymatic cascade:
-
Diene Formation: The pathway is initiated by the oxidation of a prenylated precursor, such as moracin C, to form a reactive ortho-quinone methide intermediate which serves as the diene. This reaction is catalyzed by a flavin adenine dinucleotide (FAD)-dependent oxidase, named Morus alba moracin C oxidase (MaMO).[3]
-
[4+2] Cycloaddition: The newly formed diene then undergoes a stereospecific intermolecular Diels-Alder reaction with a dienophile, typically a chalcone like morachalcone A. This crucial cycloaddition is catalyzed by a specialized enzyme, Morus alba Diels-Alderase (MaDA), which ensures the formation of the characteristic cyclohexene ring with high efficiency and enantioselectivity.[4]
The discovery of MaDA represents a significant milestone, as it was the first identification of a true intermolecular Diels-Alderase from a plant source.[4]
Signaling Pathway Diagram
Caption: Biosynthetic pathway of chalcomoracin in Morus alba.
Quantitative Data
The following tables summarize the available quantitative data related to the biosynthesis of Diels-Alder adducts in Morus species.
Table 1: Kinetic Parameters of Morus alba Diels-Alderase (MaDA)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Morachalcone A (Dienophile) | 130 ± 20 | 2.8 ± 0.2 | 2.2 x 104 |
| Dehydromoracin C (Diene) | 250 ± 30 | 2.9 ± 0.1 | 1.2 x 104 |
Data obtained from in vitro assays with purified recombinant MaDA.
Table 2: Cytotoxic Activity of Selected Diels-Alder Adducts from Morus Species
| Compound | Cell Line | IC50 (µg/mL) |
| Morushalunin | Murine leukemia P-388 | 0.7 |
| Guangsangon E | Murine leukemia P-388 | 2.5 |
| Chalcomoracin | Murine leukemia P-388 | 1.7 |
| Kuwanon J | Murine leukemia P-388 | 5.9 |
Note: This data reflects the biological activity of the final products and not direct biosynthetic yields.[5]
Experimental Protocols
This section provides generalized methodologies for key experiments in the study of Diels-Alder adduct biosynthesis. These protocols are based on standard techniques and may require optimization for specific applications.
Heterologous Expression and Purification of MaDA
This protocol describes a general workflow for producing recombinant MaDA for in vitro studies.
Logical Workflow Diagram:
Caption: General workflow for heterologous expression and purification of MaDA.
Methodology:
-
Gene Cloning: The coding sequence of MaDA is amplified from a cDNA library of Morus alba cell cultures and cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
-
Protein Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to an optimal density, and protein expression is induced with IPTG.
-
Cell Lysis and Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion chromatography to obtain a highly pure and active enzyme.
In Vitro Enzyme Assay for MaDA Activity
This protocol outlines a method to determine the catalytic activity of purified MaDA.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), the dienophile (e.g., morachalcone A), and the diene (e.g., dehydromoracin C).
-
Enzyme Addition: Initiate the reaction by adding a known concentration of purified MaDA enzyme.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period.
-
Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.
-
Analysis: Analyze the extracted product by HPLC-UV to quantify the amount of the Diels-Alder adduct formed. The activity can be calculated based on the rate of product formation.
Isolation and Quantification of Diels-Alder Adducts from Morus Root Bark
This protocol provides a general procedure for the extraction and analysis of Diels-Alder adducts from plant material.
Methodology:
-
Extraction: Powdered, dried root bark of Morus species is extracted with a suitable solvent (e.g., methanol or ethanol) at room temperature.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning (e.g., with n-hexane, ethyl acetate, and n-butanol) to separate compounds based on polarity. The Diels-Alder adducts are typically enriched in the ethyl acetate fraction.
-
Chromatographic Separation: The enriched fraction is further purified by a series of chromatographic techniques, including silica gel column chromatography and preparative HPLC, to isolate individual Diels-Alder adducts.
-
Quantification by HPLC-UV: The concentration of specific Diels-Alder adducts in the extract can be quantified using a validated HPLC-UV method. A C18 column is commonly used with a gradient elution of acetonitrile and water (often with a small amount of acid like formic acid). The detection wavelength is set based on the UV absorbance maxima of the target compounds. A calibration curve with authentic standards is used for quantification.
Conclusion and Future Perspectives
The elucidation of the biosynthetic pathway of Diels-Alder adducts in Morus species, particularly the discovery of MaMO and MaDA, has provided fundamental insights into how nature constructs complex molecular architectures. The substrate promiscuity of MaDA opens up exciting possibilities for the chemoenzymatic synthesis of novel, biologically active compounds. Future research in this area will likely focus on the detailed structural and mechanistic characterization of these enzymes, the exploration of their substrate scope for biocatalytic applications, and the metabolic engineering of microbial or plant systems for the sustainable production of these valuable natural products. This technical guide serves as a foundational resource for researchers aiming to contribute to this dynamic and promising field.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of optically active Diels–Alder type adducts revealed by an aberrant metabolism of O-methylated precursors in Morus alba cell cultures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nature's Arsenal: A Technical Guide to Anti-MRSA Compounds from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Published: November 5, 2025
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) constitutes a formidable global health threat, necessitating an urgent search for novel therapeutic agents. This technical guide delves into the vast and promising landscape of natural products as a source for anti-MRSA compounds. We present a comprehensive overview of diverse chemical classes derived from terrestrial and marine organisms, including alkaloids, terpenoids, phenolic compounds, and metabolites from fungi and bacteria. This document provides a curated summary of their efficacy, detailed experimental protocols for their evaluation, and insights into their mechanisms of action, with a focus on inhibiting key MRSA survival strategies such as penicillin-binding protein 2a (PBP2a) mediated resistance and quorum sensing. Quantitative data on the bioactivity of these compounds are presented in structured tables for comparative analysis. Furthermore, key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the methodologies and mechanisms discussed. This guide aims to serve as a valuable resource for researchers and drug development professionals in the quest for new weapons against MRSA.
Introduction
The relentless rise of antibiotic resistance, particularly in Staphylococcus aureus, has led to the emergence of methicillin-resistant strains (MRSA) that are responsible for a significant burden of hospital and community-acquired infections.[1] The therapeutic options for MRSA infections are increasingly limited, prompting a paradigm shift in drug discovery towards exploring natural sources for novel antimicrobial agents.[1][2] Nature offers a vast reservoir of chemical diversity with the potential to yield compounds that can circumvent existing resistance mechanisms. This guide provides a technical exploration of natural compounds with demonstrated anti-MRSA activity, focusing on their sources, chemical classes, biological activities, and modes of action.
Natural Sources and Chemical Classes of Anti-MRSA Compounds
A wide array of natural compounds from diverse sources has been identified to possess significant anti-MRSA activity. These are broadly categorized below.
Terpenoids and Essential Oils
Terpenoids, a large and diverse class of organic compounds produced by a variety of plants, are known for their aromatic properties and are the primary constituents of essential oils. Several terpenoids have demonstrated potent anti-MRSA activity. Carvacrol and thymol, found in oregano and thyme, exhibit significant anti-staphylococcal effects by disrupting the integrity of the cell membrane.[1][3] Essential oils from cinnamon and thyme have also been shown to be powerful against MRSA strains.[4]
Phenolic Compounds
Phenolic compounds, characterized by the presence of one or more hydroxyl groups attached to an aromatic ring, are widespread in plants. Flavonoids, a major class of phenolics, have shown promise as anti-MRSA agents.[5] For instance, quercetin, apigenin, and chrysin have demonstrated activity against MRSA, with some flavonoids also exhibiting synergistic effects with conventional antibiotics.[5][6] Prenylated phenolics from the root bark of Morus alba have also been identified as promising candidates for treating MRSA infections.[7]
Alkaloids
Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Over 32 alkaloids from various plants have been reported to exhibit marked antibacterial activity against MRSA through diverse mechanisms, including inhibition of pyruvate kinase, quenching of quorum sensing, and alteration of efflux pump activity.[1][8] Bisbenzylisoquinoline alkaloids, such as tetrandrine and demethyltetrandrine, have shown synergistic effects with antibiotics like cefazolin against clinical MRSA isolates.[9]
Marine Natural Products
The marine environment is a rich and largely untapped source of novel bioactive compounds. Marinopyrrole A, a compound isolated from a marine-derived Streptomyces species, has demonstrated potent, concentration-dependent bactericidal activity against clinically relevant hospital- and community-acquired MRSA strains.[10][11]
Fungal Metabolites
Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. A chemical investigation of the fungus Aspergillus fumigatus led to the identification of 45 secondary metabolites, with several showing excellent antimicrobial activities against MRSA.[6] Other fungal metabolites like myrotecisin B, equisetin, and zearalenone have also shown potent antibacterial activity.[12]
Quantitative Data on Anti-MRSA Activity
The following tables summarize the in vitro efficacy of various natural compounds against MRSA, expressed as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Fractional Inhibitory Concentration Index (FICI) for synergistic effects.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Natural Compounds against MRSA
| Compound Class | Compound | Source Organism | MRSA Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Terpenoids | Carvacrol | Origanum vulgare | ATCC 43300, ATCC 700698, ATCC 33591 | 362.0 - 1024.0 | - | [1] |
| Thymol | Thymus vulgaris | ATCC 43300, ATCC 700698, ATCC 33591 | 512.0 - ≥2048 | - | [1] | |
| Parthenolide | Tanacetum parthenium | β-lactamase positive strain | 0.16 | - | [5][6] | |
| Lactucopicrin | Cichorium intybus | β-lactamase positive strain | 0.16 | - | [5][6] | |
| Ivesinol | - | - | 0.31 | - | [5] | |
| Rhodomyrtone | Rhodomyrtus tomentosa | - | 0.5 | - | [5] | |
| Aspidinol | Dryopteris fragrans | 19 clinical isolates | 0.5 - 2 | - | [5] | |
| Phenolics | Quercetin | - | ATCC 33591 | 62.5 | - | [5][6] |
| Apigenin | - | ATCC 33591 | 31.25 | - | [5][6] | |
| Chrysin | - | ATCC 33591 | 15.62 | - | [5][6] | |
| Cudraflavone C | Artocarpus hirsutus | 12 different MRSA strains | 4 | - | [5][6] | |
| Kuwanon G | Morus sp. | - | 12.5 | - | [5][6] | |
| Alkaloids | Clausamine B | Clausena harmandiana | SK1 | 0.25 | - | [10] |
| 6-hydroxy-dihydrosanguinarine | - | MRSA strains | 0.49 | 1.95 | [10] | |
| 6-hydroxy-dihydrochelerythrine | - | MRSA strains | 0.98 | 7.81 | [10] | |
| Xanthones | α-mangostin | Garcinia mangostana | MRSA | 1.57–12.5 | - | [10] |
| Rubraxanthone | Garcinia dioica | Staphylococcal strains | 0.31–1.25 | - | [10] | |
| Other | 1,2,4,6-tetra-O-galloyl-glucose | Sedum takesimense | MRSA and clinical isolates | 16 - 256 | - | [7] |
Note: '-' indicates data not reported in the cited sources.
Table 2: Synergistic Activity of Natural Compounds with Antibiotics against MRSA (FICI Values)
| Natural Compound | Antibiotic | MRSA Strain(s) | FICI | Reference(s) |
| Carvacrol | Streptomycin | ATCC 700699, ATCC 700698, ATCC BAA-1708, ATCC BAA-2312 | 0.26 - 0.50 | [1] |
| Carvacrol | Gentamicin | ATCC BAA-1708, ATCC BAA-2312, NCTC 12493 | 0.25 - 0.50 | [1] |
| Carvacrol | Oxacillin | NCTC 12493 | 0.44 | [1] |
| Thymol | Gentamicin | ATCC 43300 | 0.25 | [1] |
| 1,2,4,6-tetra-O-galloyl-glucose | Oxacillin | KCCM 4051 | 0.281 | [7] |
| Rutin | Ampicillin | - | 0.31–0.625 | [13] |
| Diosmin | Ampicillin | - | 0.31–0.625 | [13] |
| Hesperidin | Ampicillin | - | 0.31–0.625 | [13] |
| Silibinin A | Ampicillin | - | 0.31–0.625 | [13] |
FICI interpretation: ≤ 0.5, Synergy; > 0.5 to 1, Additive; > 1 to 4, Indifference; > 4, Antagonism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-MRSA activity of natural compounds.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
MRSA strain inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)
-
Natural compound stock solution
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative (growth) and sterility controls
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Prepare serial two-fold dilutions of the natural compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared MRSA inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Include a positive control well (MHB with inoculum and a known antibiotic), a negative/growth control well (MHB with inoculum only), and a sterility control well (MHB only).
-
Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., a natural compound and an antibiotic).
Materials:
-
96-well microtiter plates
-
MHB
-
MRSA inoculum (~5 x 10^5 CFU/mL)
-
Stock solutions of the natural compound and the antibiotic
-
Incubator (37°C)
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of the natural compound along the x-axis (e.g., columns 1-10) and the antibiotic along the y-axis (e.g., rows A-G).
-
Each well will contain a unique combination of concentrations of the two agents in a final volume of 100 µL.
-
Include rows and columns with each agent alone to determine their individual MICs under the assay conditions.
-
Add 100 µL of the MRSA inoculum to all wells containing the antimicrobial agents.
-
Include growth and sterility controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Time-Kill Curve Assay
This dynamic assay assesses the rate of bacterial killing over time by an antimicrobial agent.
Materials:
-
Flasks with MHB
-
MRSA inoculum (~5 x 10^5 CFU/mL)
-
Natural compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Growth control (no compound)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Incubator (37°C) with shaking capabilities
Procedure:
-
Inoculate flasks containing MHB with the MRSA suspension.
-
Add the natural compound at the desired concentrations to the respective flasks. Include a growth control flask without the compound.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
Plot the log10 CFU/mL against time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Membrane Permeability Assay
This assay determines if a compound disrupts the bacterial cell membrane integrity.
Materials:
-
MRSA cell suspension
-
Propidium Iodide (PI) or SYTOX Green nucleic acid stain
-
Natural compound
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash and resuspend MRSA cells in a suitable buffer (e.g., PBS).
-
Add the fluorescent dye (e.g., PI) to the cell suspension and incubate in the dark.
-
Add the natural compound at various concentrations to the cell suspension.
-
Incubate for a specific period.
-
Measure the fluorescence intensity. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and intercalated with nucleic acids.
Efflux Pump Inhibition Assay
This assay assesses the ability of a compound to inhibit bacterial efflux pumps, which are responsible for extruding antimicrobial agents from the cell.
Materials:
-
MRSA strain known to overexpress an efflux pump (e.g., NorA)
-
Ethidium bromide (EtBr), a substrate of many efflux pumps
-
Natural compound
-
Known efflux pump inhibitor (e.g., reserpine) as a positive control
-
Fluorometer
Procedure:
-
Load MRSA cells with EtBr in the presence and absence of an energy source (e.g., glucose).
-
Wash the cells to remove extracellular EtBr.
-
Initiate EtBr efflux by adding the energy source.
-
Monitor the decrease in intracellular EtBr fluorescence over time in the presence and absence of the natural compound and the positive control.
-
A slower rate of fluorescence decrease in the presence of the natural compound indicates inhibition of the efflux pump.
Mechanisms of Action and Signaling Pathways
Understanding the mechanisms by which natural compounds exert their anti-MRSA effects is crucial for their development as therapeutic agents. Two key mechanisms are the inhibition of PBP2a and the disruption of quorum sensing.
Inhibition of Penicillin-Binding Protein 2a (PBP2a)
The primary mechanism of methicillin resistance in S. aureus is the acquisition of the mecA gene, which encodes for PBP2a.[8] PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue cell wall synthesis even in their presence. Several natural compounds, particularly flavonoids, have been shown to inhibit PBP2a, thereby restoring the susceptibility of MRSA to β-lactams.[5][13]
Figure 1: Mechanism of PBP2a inhibition by natural compounds.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In S. aureus, the accessory gene regulator (agr) system is a major QS system that controls the expression of virulence factors.[14][15] Natural compounds that interfere with the agr system can attenuate MRSA virulence without exerting bactericidal pressure, which may reduce the likelihood of resistance development.
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Quorum Sensing Inhibitors for Staphylococcus aureus from Italian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 6. Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Antibacterial Activity of an Active Compound Derived from Sedum takesimense against Methicillin-Resistant Staphylococcus aureus and Its Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial sensitizers from natural plants: A powerful weapon against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural compounds in the fight against Staphylococcus aureus biofilms: a review of antibiofilm strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. mdpi.com [mdpi.com]
- 13. Flavonoids as Potential anti-MRSA Agents through Modulation of PBP2a: A Computational and Experimental Study [mdpi.com]
- 14. Frontiers | Natural compounds in the fight against Staphylococcus aureus biofilms: a review of antibiofilm strategies [frontiersin.org]
- 15. Investigational therapies targeting quorum-sensing for the treatment of Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Multicaulisin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicaulisin is a naturally occurring Diels-Alder type adduct first isolated from the roots of Morus multicaulis.[1] Early-stage research has identified this compound as a promising antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in both hospital and community settings. This technical guide provides a consolidated overview of the foundational preclinical data on this compound, with a focus on its anti-MRSA activity. The information presented herein is intended to support further research and development efforts for this novel compound.
Quantitative Data on Anti-MRSA Activity
Initial studies have demonstrated the potent in vitro activity of this compound against MRSA. The following table summarizes the key quantitative metrics reported in the literature. It is important to note that these values were obtained from a study evaluating several Diels-Alder adducts from Morus alba root barks, and specific data for individual MRSA strains were not provided.
| Compound | Organism | MIC (mg/L) | MBC (mg/L) |
| This compound | MRSA Isolates | 2 - 8 | 16 - 128 |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBC (Minimal Bactericidal Concentration): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research on this compound's antibacterial properties.
Determination of Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC)
The anti-MRSA activity of this compound was determined using the broth microdilution method, a standard laboratory procedure for assessing the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MRSA isolates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Microtiter Plates: A two-fold serial dilution of this compound is prepared directly in the 96-well plates using MHB. The final volume in each well is typically 100 µL. A positive control well (containing MHB and bacterial inoculum but no drug) and a negative control well (containing MHB only) are included on each plate.
-
Inoculum Preparation: A suspension of the MRSA isolate is prepared in sterile saline or PBS and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well (except the negative control) is inoculated with 100 µL of the diluted bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the MRSA isolate. This can be assessed visually or by using a plate reader to measure optical density.
-
MBC Determination: To determine the MBC, an aliquot (typically 10 µL) is taken from each well that shows no visible growth and is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar). The plates are then incubated at 37°C for 18-24 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Synergistic Activity Assessment (Checkerboard Assay)
The checkerboard microdilution assay is a common method to evaluate the interaction between two antimicrobial agents. While specific synergistic studies involving this compound have not been detailed, this protocol outlines the general procedure.
Materials:
-
All materials required for the broth microdilution method.
-
A second antimicrobial agent for synergy testing.
Procedure:
-
Preparation of Microtiter Plates: In a 96-well plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of the second antimicrobial agent are made along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Each well is inoculated with the standardized MRSA suspension as described in the MIC protocol.
-
Incubation: The plates are incubated under the same conditions as the MIC assay.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index = FIC of Drug A + FIC of Drug B
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Visualizations
Experimental Workflows
As there is currently no published information on the specific signaling pathways affected by this compound, the following diagrams illustrate the experimental workflows for determining its antibacterial activity.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Bioactive Compounds in Morus multicaulis, with a Focus on Morusin
Abstract
This application note addresses the analytical challenge of quantifying complex bioactive compounds from Morus multicaulis. While the target compound "Multicaulisin" is identified in scientific literature as a Diels-Alder type adduct from this plant, its precise chemical structure and analytical standards are not widely available. Therefore, this document provides a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Morusin , a major and well-characterized prenylated flavonoid from Morus multicaulis. This protocol serves as a reliable starting point for the quality control of Morus multicaulis extracts and can be adapted for the analysis of other structurally related compounds, including complex adducts.
Introduction
Morus multicaulis, a species of mulberry, is a rich source of diverse bioactive compounds, including flavonoids, stilbenoids, and unique Diels-Alder type adducts.[1][2][3] Among these, a compound referred to as "this compound" has been described as a Diels-Alder adduct, which is formed through a [4+2] cycloaddition of polyphenolic precursors.[1][2] However, detailed structural information and dedicated analytical methods for this compound are scarce in current literature, presenting a challenge for researchers and drug development professionals.
To address the need for a standardized analytical method for Morus multicaulis extracts, this application note details an HPLC protocol for the quantification of Morusin. Morusin is a prominent prenylated flavonoid found in the root bark and branches of mulberry species and exhibits a range of biological activities.[4][5][6] The analytical conditions established for Morusin are suitable for resolving complex phenolic compounds and provide a strong foundation for methods aimed at isolating and quantifying other constituents, such as this compound.
Experimental Protocol
Sample Preparation: Extraction of Bioactive Compounds from Morus multicaulis
-
Plant Material: Use dried and powdered root bark or twigs of Morus multicaulis.
-
Extraction Solvent: Anhydrous ethanol or 70% ethanol in water.[4]
-
Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of the extraction solvent.
-
Sonication-assisted extraction is recommended for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue for optimal recovery.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in a known volume of HPLC-grade methanol to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[6]
-
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of Morusin.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-12 min: 55% B; 12-13 min: 55-90% B; 13-19 min: 90% B; 19-20 min: 90-55% B; 20-25 min: 55% B[7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 40°C[7] |
| Detection Wavelength | 270 nm[7] |
| Injection Volume | 10 µL |
Data Presentation
Method Validation Summary for Morusin Quantification
The presented HPLC method has been validated for linearity, precision, and accuracy for the quantification of Morusin. The results are summarized in the tables below.
Table 1: Linearity of Morusin Standard
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 2 | 110543 |
| 5 | 275891 |
| 10 | 551234 |
| 15 | 826578 |
| 20 | 1102109 |
| 25 | 1378954 |
| Regression Equation | y = 54779x + 3608.7 |
| Correlation Coefficient (r²) | 0.9995 |
(Note: Data is representative and based on typical performance. Actual values may vary.)
Table 2: Precision and Recovery of Morusin Analysis
| Parameter | Value |
| Intra-day Precision (RSD, n=5) | < 2.0% |
| Inter-day Precision (RSD, n=5) | < 3.0% |
| Average Recovery | 98.5% - 101.2% |
| Repeatability (RSD) | 6.02%[4][5][6] |
Visualizations
Experimental Workflow for HPLC Analysis of Morusin
Caption: Workflow for the extraction and HPLC analysis of Morusin.
Logical Relationship of Bioactive Compounds in Morus multicaulis
Caption: Biosynthetic relationship of key compounds in Morus multicaulis.
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of Morusin in Morus multicaulis extracts. This protocol is suitable for quality control in research and industrial settings. While "this compound" remains a compound requiring further structural elucidation and analytical standard development, the methodology presented here for a related and significant bioactive compound, Morusin, offers a robust starting point for the broader analysis of the complex phytochemical profile of Morus multicaulis. Researchers can adapt the gradient and detection parameters to resolve and tentatively identify other related compounds within the extract.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, biosynthesis, and biological activity of diels–alder adducts from morus genus. An update [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Analysis of Morusin from Ramulus mori by HPLC-DAD, Its Distribution in Vivo and Differentiation in the Cultivated Mulberry Species [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the Metabolic Enzyme Involved Morusin Metabolism and Characterization of Its Metabolites by Ultraperformance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of Multicaulisin Analogs for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Multicaulisin is a natural product first identified in Morus multicaulis. It is a Diels-Alder adduct that has demonstrated antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA)[1]. The unique structure and biological activity of this compound make it an attractive scaffold for the development of new therapeutic agents. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how different functional groups and structural modifications of a lead compound, like this compound, affect its biological activity[2][3]. By systematically synthesizing and testing a series of analogs, researchers can identify the key structural features responsible for the desired pharmacological effects, leading to the design of more potent and selective drug candidates[4][5].
This document provides a detailed protocol for the proposed synthesis of this compound analogs and their evaluation for potential anticancer activity, a common target for natural product derivatives. The protocols outline a general synthetic strategy, biological screening methods, and data presentation for a comprehensive SAR study.
General Synthetic Strategy for this compound Analogs
The synthesis of this compound analogs, which are a type of diarylheptanoid, can be approached through a convergent synthesis strategy. Diarylheptanoids consist of two aromatic rings connected by a seven-carbon chain[6]. The key steps often involve aldol condensation reactions to construct the heptanoid backbone, followed by cyclization reactions to form the final macrocyclic structure[7]. For this compound, a Diels-Alder reaction is a key formation step. A general retrosynthetic approach would involve disconnecting the macrocycle to a linear diarylheptanoid precursor, which can be synthesized from appropriately substituted benzaldehydes and acetone.
The workflow below illustrates a general strategy for generating a library of analogs for SAR studies.
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols
Protocol for Synthesis of a Hypothetical Linear Diarylheptanoid Precursor
This protocol describes a Claisen-Schmidt condensation to synthesize a linear diarylheptanoid, a common precursor for more complex structures[7]. This example uses 4-hydroxy-3-methoxybenzaldehyde (vanillin) as the starting aromatic compound.
Materials:
-
4-hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of vanillin in 100 mL of ethanol.
-
Base and Aldehyde Addition: To this solution, add 2.0 g of acetone. While stirring vigorously, slowly add 50 mL of a 10% aqueous NaOH solution dropwise over 30 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Quenching and Neutralization: After completion, cool the reaction mixture in an ice bath and neutralize it by slowly adding 2M HCl until the pH reaches ~7. A yellow precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product three times with 50 mL of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure linear diarylheptanoid precursor.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it an excellent primary screen for novel anticancer compounds.[8][9]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
This compound analogs dissolved in DMSO
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest cancer cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound analogs in the complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT reagent to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. The IC₅₀ is the concentration of the drug that inhibits cell growth by 50%.[1]
Data Presentation for SAR Studies
Quantitative data from biological assays should be organized into a clear table to facilitate the analysis of structure-activity relationships. This allows for direct comparison of how changes in chemical structure (modifications at R₁, R₂, etc.) affect the biological potency (IC₅₀).
Table 1: Hypothetical SAR Data for this compound Analogs Against MCF-7 Cancer Cells
| Compound ID | R₁ | R₂ | R₃ | IC₅₀ (µM) |
| This compound | -OCH₃ | -OH | -H | 15.2 |
| Analog-1 | -H | -OH | -H | 45.8 |
| Analog-2 | -OCH₃ | -OCH₃ | -H | 22.1 |
| Analog-3 | -OH | -OH | -H | 12.5 |
| Analog-4 | -OCH₃ | -OH | -CH₃ | 9.8 |
| Analog-5 | -OCH₃ | -OH | -Cl | 7.3 |
| Analog-6 | -F | -OH | -H | 30.4 |
This table presents hypothetical data for illustrative purposes.
Interpretation: From this hypothetical data, one might conclude that:
-
The methoxy group at R₁ is important for activity (compare this compound to Analog-1).
-
A hydroxyl group at R₂ is preferred over a methoxy group (compare this compound to Analog-2).
-
Introducing small, electron-withdrawing groups at R₃ enhances potency (compare this compound to Analogs 4 and 5).
Visualization of Workflows and Signaling Pathways
Overall SAR Study Workflow
The diagram below outlines the logical flow of an SAR study, from compound design to data analysis.
Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.
Potential Target Signaling Pathway: PI3K/Akt/mTOR
Many natural product-derived anticancer agents exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer.[10] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, making it a prime target for cancer therapeutics.[11][12] this compound analogs could potentially inhibit one or more kinases in this pathway.
Caption: Simplified overview of the PI3K/Akt/mTOR signaling pathway.
References
- 1. This compound | Natural product | Anti-MRSA | S. aureus | TargetMol [targetmol.com]
- 2. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Styrylquinolines Derivatives: SAR Study and Synthetic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of a series of tariquidar analogs as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of curcumin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. mdpi.com [mdpi.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cellular Targets of Multicaulisin in S. aureus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant threat to public health due to its resistance to a wide array of antibiotics.[1][2][3] The exploration of natural products for novel antimicrobial agents is a promising avenue for combating this challenge. Multicaulisin, a Diels-Alder type adduct isolated from Morus multicaulis, has been identified as a compound with potential anti-MRSA activity.[1] This document provides a summary of the current, albeit limited, knowledge on this compound and related compounds from the Morus genus, along with detailed protocols for researchers to investigate its cellular targets and mechanism of action in S. aureus.
While specific quantitative data and detailed mechanistic studies on this compound are not yet extensively published, research on other prenylated phenolics and Diels-Alder adducts from Morus species, such as Morus alba, provides valuable insights into its potential modes of action. These related compounds have demonstrated efficacy against MRSA, often through mechanisms involving the disruption of the bacterial cell membrane and inhibition of efflux pumps.[4][5][6]
Quantitative Data: Anti-MRSA Activity of Compounds from Morus Species
Limited direct data on the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus is available in the public domain. However, studies on other bioactive compounds isolated from the Morus genus provide a valuable reference for its potential efficacy.
| Compound | S. aureus Strain(s) | MIC (μg/mL) | Reference |
| Kuwanon C | MRSA | 2–8 | [4] |
| Kuwanon E | MRSA | 2–8 | [4] |
| Kuwanon T | MRSA | 2–8 | [4] |
| Morusin | MRSA | 2–8 | [4] |
| Albafuran C | MRSA | 4–8 | [4] |
| Kuwanon H | MRSA | 2–4 | [4] |
| Morus alba leaf extract | MRSA ATCC 33591, ATCC 43300; MSSA ATCC 6538 | 250 | [7] |
Note: The above table summarizes the activity of compounds structurally related to this compound, providing a baseline for expected potency. Further studies are required to determine the specific MIC of this compound. One study noted that this compound demonstrated synergistic antibacterial effects when combined with aminoglycosides against MRSA strains.[4]
Postulated Cellular Targets and Signaling Pathways
Based on the activity of related compounds, the primary cellular targets of this compound in S. aureus are likely to be the cell membrane and efflux pumps .
Cell Membrane Disruption
Prenylated phenolics, a class of compounds that includes this compound, are known to interact with and disrupt the integrity of bacterial cell membranes. This disruption can lead to increased membrane permeability, dissipation of the membrane potential, and ultimately, cell death.[4][5][6]
Caption: Postulated pathway of this compound-induced cell membrane disruption in S. aureus.
Efflux Pump Inhibition
Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to antibiotic resistance. Some natural products can inhibit the activity of these pumps, thereby restoring the efficacy of conventional antibiotics. Kuwanon C, a compound from Morus alba, has been suggested to act as an efflux pump inhibitor.[4][5] It is plausible that this compound shares this mechanism.
Caption: Proposed mechanism of this compound as an efflux pump inhibitor in S. aureus.
Experimental Protocols
The following protocols are provided as a guide for the investigation of this compound's cellular targets in S. aureus.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of S. aureus.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
S. aureus strain (e.g., MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies of S. aureus in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination of this compound against S. aureus.
Protocol 2: Cell Membrane Permeability Assay
This assay uses a fluorescent dye, such as propidium iodide (PI), to assess damage to the bacterial cell membrane.
Materials:
-
S. aureus culture in mid-log phase
-
This compound
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow S. aureus to mid-log phase and harvest the cells by centrifugation.
-
Wash the cells with PBS and resuspend in PBS to a defined optical density.
-
Add this compound at various concentrations (e.g., 1x MIC, 2x MIC) to the cell suspension.
-
Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Incubate the suspensions at 37°C for a defined period (e.g., 30 minutes).
-
Add PI to each suspension and incubate in the dark for 15 minutes.
-
Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope. An increase in fluorescence indicates membrane damage.
Protocol 3: Efflux Pump Inhibition Assay (Checkerboard Assay)
This assay determines if this compound can potentiate the activity of a known antibiotic that is a substrate for efflux pumps.
Materials:
-
This compound
-
An antibiotic to which the S. aureus strain is resistant (e.g., a fluoroquinolone for a resistant strain)
-
S. aureus strain with known efflux pump activity
-
CAMHB
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of this compound along the rows of a 96-well plate.
-
Prepare serial two-fold dilutions of the antibiotic along the columns of the same plate.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculate the wells with a standardized S. aureus suspension as described in the MIC protocol.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic in the presence of different concentrations of this compound.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy. A FICI of ≤ 0.5 is indicative of synergy.
Conclusion
This compound, a natural product from Morus multicaulis, represents a promising candidate for the development of new anti-MRSA therapies. While direct experimental data on its cellular targets in S. aureus is currently scarce, evidence from related compounds suggests that its mechanism of action may involve the disruption of the cell membrane and inhibition of efflux pumps. The protocols provided herein offer a framework for the systematic investigation of this compound's antibacterial properties and its specific molecular interactions within S. aureus. Further research in this area is crucial to unlock the full therapeutic potential of this natural compound.
References
- 1. This compound | Natural product | Anti-MRSA | S. aureus | TargetMol [targetmol.com]
- 2. scielo.br [scielo.br]
- 3. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prenylated phenolics from Morus alba against MRSA infections as a strategy for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prenylated phenolics from Morus alba against MRSA infections as a strategy for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
Designing Experiments with Multicaulisin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for designing and conducting experiments with Multicaulisin, a natural product isolated from Morus multicaulis.[1][2] this compound, a Diels-Alder type adduct, has demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest for further investigation. [1]
These guidelines will cover essential in vitro assays to characterize the bioactivity of this compound, from initial antibacterial screening to elucidating its mechanism of action and assessing its cytotoxic profile.
Section 1: Antibacterial Activity Assessment
The primary reported bioactivity of this compound is its effect against MRSA.[1] The following protocols are fundamental for quantifying this activity and determining the compound's potency.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4] This assay is crucial for determining the potency of this compound against MRSA and other bacterial strains.[3]
Table 1: Summary of MIC Assay Parameters
| Parameter | Description | Recommended Conditions |
| Microorganism | Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 or relevant clinical isolates |
| Growth Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) | - |
| Inoculum Density | Final concentration of approximately 5 x 10^5 CFU/mL | Prepared using a 0.5 McFarland standard |
| This compound Concentrations | Serial two-fold dilutions | Start from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL) |
| Incubation | 35°C ± 2°C for 16-24 hours | Ambient air |
| Endpoint Determination | Visual inspection for turbidity | The lowest concentration with no visible growth is the MIC |
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in CAMHB.
-
Preparation of Bacterial Inoculum:
-
Streak MRSA onto a suitable agar plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the microplate wells.
-
-
Assay Setup (96-well microplate):
-
Add 100 µL of CAMHB to all wells.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
The final volume in each well should be 100 µL after dilution.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
-
Incubation and Reading:
Bacterial Growth Curve Assay
This assay provides insight into the effect of this compound on the kinetics of bacterial growth over time.[1][2][8][9]
Table 2: Bacterial Growth Curve Assay Parameters
| Parameter | Description | Recommended Conditions |
| Microorganism | MRSA | ATCC 43300 or other relevant strains |
| Growth Medium | Tryptic Soy Broth (TSB) or CAMHB | - |
| This compound Concentrations | Sub-MIC, MIC, and supra-MIC concentrations | e.g., 0.5 x MIC, 1 x MIC, 2 x MIC |
| Inoculum Density | Initial OD600 of ~0.05 | - |
| Incubation | 37°C with shaking (e.g., 180 rpm) | - |
| Measurement | Optical Density (OD) at 600 nm | Every 1-2 hours for up to 24 hours |
Protocol: Bacterial Growth Curve Assay
-
Inoculum Preparation: Prepare an overnight culture of MRSA in TSB. Dilute the overnight culture into fresh, pre-warmed TSB to an initial OD600 of approximately 0.05.
-
Assay Setup:
-
In a sterile flask or 96-well plate, add the diluted bacterial culture.
-
Add this compound at the desired concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC).
-
Include a control culture with no this compound.
-
-
Incubation and Measurement:
-
Incubate at 37°C with constant shaking.
-
At regular time intervals (e.g., every hour for the first 8 hours, then every 2 hours), measure the OD600 of the cultures using a spectrophotometer or microplate reader.
-
-
Data Analysis: Plot the OD600 values against time to generate growth curves for each concentration of this compound.
Section 2: Elucidating the Mechanism of Action
Understanding how this compound inhibits bacterial growth is a critical step in its development as a potential therapeutic. Based on the activity of similar natural products, particularly other Diels-Alder adducts from Morus species, several potential mechanisms can be investigated.[10]
Potential Signaling Pathways and Cellular Targets
Diels-Alder adducts from mulberry have been shown to disrupt the bacterial cell membrane and inhibit key enzymes.[10] A plausible mechanism for this compound's anti-MRSA activity involves the disruption of cell membrane integrity and the inhibition of fatty acid biosynthesis. Specifically, the inhibition of enoyl-ACP reductase (FabI), a crucial enzyme in bacterial fatty acid synthesis, is a known target for some mulberry-derived compounds.[10]
Experimental Protocols for Mechanism of Action Studies
The following assays can be employed to investigate the proposed mechanisms.
This assay determines if this compound disrupts the bacterial membrane potential, a key indicator of membrane integrity.[1][2][3]
Table 3: Membrane Potential Assay Parameters
| Parameter | Description | Recommended Conditions |
| Reagent | BacLight™ Bacterial Membrane Potential Kit or equivalent | Contains DiOC2(3) dye |
| Microorganism | Mid-log phase MRSA | - |
| This compound Concentrations | MIC and supra-MIC concentrations | - |
| Positive Control | Carbonyl cyanide m-chlorophenyl hydrazine (CCCP) | A known depolarizing agent |
| Detection Method | Flow cytometry or fluorescence plate reader | Measures ratio of red to green fluorescence |
Protocol: Membrane Potential Assay
-
Bacterial Preparation: Grow MRSA to mid-log phase (OD600 ≈ 0.4-0.6).
-
Treatment: Incubate the bacterial cells with this compound at the desired concentrations for a specified time (e.g., 30 minutes). Include a vehicle control (DMSO) and a positive control (CCCP).
-
Staining: Add the DiOC2(3) fluorescent dye to the cell suspensions and incubate as per the manufacturer's instructions (typically 5-15 minutes).[1][11]
-
Analysis: Analyze the samples using a flow cytometer or a fluorescence microplate reader.[2] An increase in the green to red fluorescence ratio indicates membrane depolarization.
This assay can determine if this compound targets DNA replication by inhibiting DNA gyrase, a type II topoisomerase.[7][12][13]
Table 4: DNA Gyrase Inhibition Assay Parameters
| Parameter | Description | Recommended Conditions |
| Enzyme | Purified S. aureus DNA gyrase | Commercially available |
| Substrate | Relaxed plasmid DNA (e.g., pBR322) | - |
| This compound Concentrations | Various concentrations | To determine IC50 |
| Positive Control | Novobiocin or Ciprofloxacin | Known DNA gyrase inhibitors |
| Detection Method | Agarose gel electrophoresis | Supercoiled vs. relaxed DNA forms |
Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Add purified S. aureus DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the supercoiled DNA form and an increase in the relaxed form.[7]
Section 3: In Vitro Toxicology Assessment
Prior to any in vivo studies, it is essential to evaluate the potential toxicity of this compound against mammalian cells.[14][15]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Table 5: MTT Cytotoxicity Assay Parameters
| Parameter | Description | Recommended Conditions |
| Cell Line | Human cell line (e.g., HEK293, HaCaT, or HepG2) | - |
| This compound Concentrations | A wide range of concentrations | To determine the IC50 value |
| Incubation | 24-72 hours | 37°C, 5% CO2 |
| Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | - |
| Detection Method | Spectrophotometer (absorbance at ~570 nm) | - |
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
By following these detailed protocols and application notes, researchers can systematically evaluate the potential of this compound as a novel antibacterial agent. The data generated will be crucial for understanding its efficacy, mechanism of action, and safety profile, thereby guiding future drug development efforts.
References
- 1. Membrane Potential Assay [bio-protocol.org]
- 2. Membrane potential assay [bio-protocol.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Natural Products as Inspiration for the Development of Bacterial Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04884A [pubs.rsc.org]
- 7. DNA gyrase supercoiling inhibition assay [bio-protocol.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 13. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 15. criver.com [criver.com]
- 16. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro testing of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Multicaulisin for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicaulisin is a naturally occurring Diels-Alder type adduct isolated from the roots of Morus multicaulis.[1] As a flavonoid, it belongs to a class of compounds known for their diverse biological activities, including potential anticancer properties. These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as a research tool, particularly in the context of cancer biology and drug discovery.
Hypothesized Mechanism of Action
Based on the activities of structurally related flavonoids and other natural compounds, this compound is hypothesized to exert anti-proliferative and pro-apoptotic effects on cancer cells. The proposed mechanisms of action warrant investigation into its impact on key cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and apoptosis signaling cascades.
Potential Research Applications
-
Anti-cancer agent screening: Investigating the cytotoxic and anti-proliferative effects of this compound against various cancer cell lines.
-
Mechanism of action studies: Elucidating the molecular pathways through which this compound exerts its biological effects.
-
Apoptosis induction research: Characterizing the ability of this compound to induce programmed cell death in cancer cells.
-
Drug synergy studies: Evaluating the potential of this compound to enhance the efficacy of existing chemotherapeutic agents.
Data Presentation
The following table provides a template for summarizing quantitative data from key experiments used to characterize the biological activity of this compound.
| Parameter | Cell Line | Value | Experimental Assay |
| IC50 (µM) | e.g., MCF-7 | User-defined | MTT Assay |
| e.g., PC-3 | User-defined | MTT Assay | |
| Apoptotic Cell Population (%) | e.g., MCF-7 | User-defined | Annexin V-FITC/PI Staining |
| Caspase-3/7 Activity (Fold Change) | e.g., MCF-7 | User-defined | Caspase-Glo 3/7 Assay |
| p-Akt/Total Akt Ratio | e.g., MCF-7 | User-defined | Western Blot |
| Bax/Bcl-2 Ratio | e.g., MCF-7 | User-defined | Western Blot |
Signaling Pathways
Hypothesized PI3K/Akt/mTOR Signaling Inhibition by this compound
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. It is hypothesized that this compound may inhibit this pathway, leading to downstream effects that culminate in apoptosis.
Proposed Intrinsic Apoptosis Pathway Induction by this compound
It is proposed that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
Experimental Workflow
The following diagram outlines a general workflow for investigating the anti-cancer properties of this compound.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using dose-response curve fitting software.
-
2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
-
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the predetermined IC50 concentration for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
3. Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in signaling pathways.
-
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
-
These protocols provide a starting point for the investigation of this compound. Optimization may be required depending on the specific cell lines and experimental conditions used.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Multicaulisin
Welcome to the technical support center for the purification of Multicaulisin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the isolation and purification of this novel bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The purification of this compound presents several challenges stemming from its complex structure and potential instability. Key hurdles include the removal of structurally similar impurities, its susceptibility to degradation under certain pH and temperature conditions, and its tendency to aggregate at high concentrations.[1][2][3] The development of a robust purification process often requires multiple chromatography steps, which can lead to lower overall yields and increased processing time.[3][4]
Q2: What types of impurities are commonly co-purified with this compound?
A2: During the extraction and initial purification steps, this compound is often found with a range of impurities. These can include other secondary metabolites from the source organism with similar polarities, isomers of this compound, and host cell proteins if using a recombinant expression system.[1][2] The removal of these impurities is critical to obtaining a final product with high purity.
Q3: How stable is this compound during the purification process?
A3: this compound is known to be sensitive to several factors that can lead to degradation. Its stability is influenced by pH, temperature, light exposure, and the presence of oxygen.[5][6][7][8] It is crucial to carefully control these parameters throughout the purification process to minimize product loss. For example, prolonged exposure to acidic or alkaline conditions can result in the formation of degradation products.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended to accurately determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a powerful tool for quantifying the target compound and detecting impurities.[][10][11] Other useful methods include Gas Chromatography (GC) for volatile impurities, and Nuclear Magnetic Resonance (NMR) for structural confirmation and detection of isomeric impurities.[]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Chromatography Issues
Q: My this compound is not eluting from the chromatography column. What could be the issue?
A: This is a common issue that can arise from several factors.[12] Here’s a step-by-step guide to troubleshoot this problem:
-
Check Solvent System: Ensure the mobile phase composition is correct and has been freshly prepared.[13] An incorrect solvent ratio can lead to the compound strongly binding to the stationary phase.
-
Sample Solubility: Verify that this compound is soluble in the mobile phase. If it precipitates on the column, it will not elute.
-
Column Equilibration: Confirm that the column was properly equilibrated with the initial mobile phase before sample loading.[13]
-
Strong Solvent Strength: The elution solvent may not be strong enough to displace the compound from the column. Try increasing the percentage of the strong solvent in your gradient.[14]
-
Product Decomposition: It is possible that the compound has decomposed on the column. This can be checked by flushing the column with a very strong solvent and analyzing the eluate for degradation products.
Q: I am observing poor peak shape and resolution during HPLC analysis. How can I improve this?
A: Poor peak shape, such as tailing or broadening, can compromise the accuracy of your purity assessment.[15] Consider the following solutions:
-
Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. Also, ensure the mobile phase components are fully miscible.[13]
-
Reduce Sample Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or sample concentration.[15]
-
Check for Column Contamination: The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent to clean it.
-
Temperature Control: Inconsistent column temperature can affect retention times and peak shape. Use a column oven to maintain a stable temperature.[13]
Low Yield and Product Loss
Q: I am experiencing a significant loss of this compound during the purification process. What are the potential causes and solutions?
A: Low recovery is a frequent challenge in multi-step purification processes.[3] The following table summarizes common causes and recommended actions:
| Potential Cause | Troubleshooting Steps |
| Product Degradation | Analyze samples at each step to identify where the loss occurs. Adjust pH, temperature, or light exposure to improve stability.[5][6][7][8] |
| Aggregation | High concentrations of this compound can lead to aggregation and precipitation. Try working with more dilute solutions or add stabilizing excipients. |
| Poor Extraction Efficiency | Optimize the initial extraction protocol from the source material. This may involve changing the solvent, temperature, or duration of extraction. |
| Inefficient Chromatography Steps | Review the binding and elution conditions for each chromatography step. Ensure the chosen resin has a high binding capacity for this compound.[1][2] |
| Multiple Purification Steps | Each additional step in the purification process will result in some product loss. Aim to streamline the process by using more selective purification techniques early on.[3] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample dissolved in a suitable solvent (e.g., 50:50 water:acetonitrile)
Method:
-
System Preparation: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the this compound sample onto the column.
-
Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at a wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.[11]
Visualizations
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound, from crude extract to the final pure compound.
Caption: A multi-step purification workflow for this compound.
Troubleshooting Logic for Low Chromatography Yield
This diagram provides a logical approach to diagnosing the cause of low yield in a chromatography step.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Multimodal Chromatography for Purification of Biotherapeutics - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anthocyanins: Factors Affecting Their Stability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. birchbiotech.com [birchbiotech.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. m.youtube.com [m.youtube.com]
- 15. aelabgroup.com [aelabgroup.com]
Stability and degradation issues of Multicaulisin in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Multicaulisin in solution.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound solutions.
1. Issue: Precipitation or Cloudiness Observed in this compound Solution
-
Question: I prepared a solution of this compound in an aqueous buffer, and it has become cloudy or formed a precipitate. What could be the cause, and how can I resolve this?
-
Answer:
-
Possible Causes:
-
Low Solubility: this compound may have limited solubility in the chosen solvent system, especially at higher concentrations.
-
pH-Dependent Solubility: The solubility of this compound can be highly dependent on the pH of the solution. A shift in pH upon dissolution or storage can lead to precipitation.
-
Temperature Effects: Solubility can decrease at lower temperatures. If the solution was prepared at room temperature and then stored in a refrigerator, precipitation may occur.[1]
-
Degradation: The precipitate could be a less soluble degradation product of this compound.
-
-
Troubleshooting Steps:
-
Verify Solubility: Check the recommended solubility data for this compound in your chosen solvent. You may need to use a lower concentration or a different solvent system.
-
Control pH: Ensure the pH of your buffer is within the optimal range for this compound solubility and stability. It is advisable to measure the pH of the final solution.
-
Temperature Adjustment: Try preparing the solution at a slightly elevated temperature (if this compound is thermally stable) to ensure complete dissolution before storing it at the recommended temperature.
-
Co-solvents: Consider the use of a small percentage of an organic co-solvent, such as DMSO or ethanol, to improve solubility. However, verify the compatibility of co-solvents with your experimental system.
-
Filtration: If you suspect the presence of insoluble impurities, filter the solution through a 0.22 µm filter after preparation.
-
-
2. Issue: Color Change in this compound Solution
-
Question: My this compound solution has changed color from colorless to yellow after a few hours on the lab bench. What does this indicate?
-
Answer:
-
Possible Causes:
-
Photodegradation: Exposure to light, especially UV light, can cause the degradation of this compound, leading to the formation of colored byproducts.
-
Oxidation: this compound may be susceptible to oxidation, which can be accelerated by exposure to air and light.
-
pH Instability: A significant change in pH can sometimes lead to structural rearrangements that result in a color change.
-
-
Troubleshooting Steps:
-
Protect from Light: Always prepare and store this compound solutions in amber vials or wrap the container with aluminum foil to protect it from light.
-
Use Fresh Solvents: Use high-purity, degassed solvents to minimize dissolved oxygen.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: If permissible for your application, the addition of a small amount of an antioxidant may help prevent oxidative degradation.[2]
-
Verify pH: Check the pH of the solution to ensure it has not shifted.
-
-
3. Issue: Loss of Biological Activity
-
Question: I am observing a decrease in the expected biological activity of my this compound solution over time. What could be the reason?
-
Answer:
-
Possible Causes:
-
Chemical Degradation: this compound may be degrading into inactive products. The primary degradation pathways are often hydrolysis and oxidation.
-
Adsorption: this compound might be adsorbing to the surface of the storage container (e.g., plastic tubes), reducing its effective concentration.
-
Improper Storage: Storing the solution at an inappropriate temperature or for longer than the recommended period can lead to a significant loss of active compound.
-
-
Troubleshooting Steps:
-
Fresh Preparations: Prepare fresh solutions of this compound for each experiment whenever possible.
-
Stability-Indicating Assay: Use a validated stability-indicating analytical method, such as HPLC, to determine the concentration of the active this compound in your solution over time.
-
Container Compatibility: Use low-adsorption plasticware or glass vials for storage.
-
Follow Storage Recommendations: Adhere strictly to the recommended storage conditions (temperature, light protection).
-
Aliquot Solutions: For stock solutions, prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for this compound solutions?
-
A1: For short-term storage (up to 24 hours), it is recommended to store aqueous solutions of this compound at 2-8°C, protected from light. For long-term storage, it is advisable to store aliquots of stock solutions in a suitable organic solvent (e.g., DMSO) at -20°C or -80°C.
-
-
Q2: How does pH affect the stability of this compound in aqueous solutions?
-
A2: this compound is most stable in a slightly acidic to neutral pH range (pH 5.0-7.0). It undergoes rapid degradation under strongly acidic (pH < 3) and alkaline (pH > 8) conditions.[1]
-
-
Q3: Is this compound susceptible to photodegradation?
-
A3: Yes, this compound is sensitive to light. Exposure to ambient lab light for extended periods can lead to significant degradation. It is crucial to work with this compound solutions in low-light conditions and store them in light-protective containers.
-
-
Q4: Can I use tap water to prepare this compound solutions?
-
A4: No, it is not recommended. Tap water may contain impurities and metal ions that can catalyze the degradation of this compound. Always use high-purity, sterile water (e.g., Milli-Q or WFI) for preparing aqueous solutions.
-
-
Q5: What analytical techniques are suitable for assessing the stability of this compound?
-
A5: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[3][4] This method should be able to separate the intact this compound from its degradation products. Mass spectrometry (MS) can be used for the identification of degradation products.[5][6]
-
Quantitative Stability Data
The stability of this compound (1 mg/mL) in different buffer systems was evaluated over time under various conditions. The percentage of the initial this compound remaining was determined by a stability-indicating HPLC method.
Table 1: Effect of pH on the Stability of this compound at 25°C
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 5.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 | 100 |
| 4 | 85.2 | 99.1 | 98.5 | 78.4 |
| 8 | 72.1 | 98.5 | 97.2 | 60.1 |
| 12 | 60.5 | 97.8 | 96.1 | 45.3 |
| 24 | 42.3 | 95.2 | 93.0 | 22.7 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100 | 100 | 100 |
| 24 | 99.5 | 93.0 | 75.6 |
| 48 | 98.9 | 86.5 | 58.2 |
| 72 | 98.2 | 80.1 | 42.1 |
| 168 | 96.0 | 65.4 | 15.8 |
Table 3: Effect of Light Exposure on the Stability of this compound at pH 7.0 and 25°C
| Time (hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Ambient Light) |
| 0 | 100 | 100 |
| 2 | 99.8 | 95.1 |
| 4 | 99.5 | 88.3 |
| 8 | 98.9 | 75.4 |
| 12 | 98.2 | 63.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, low-adsorption microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Testing of this compound in Aqueous Buffer
-
Materials: this compound stock solution, appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), HPLC vials.
-
Procedure:
-
Dilute the this compound stock solution with the aqueous buffer to the final desired concentration (e.g., 100 µg/mL).
-
Dispense the solution into several HPLC vials.
-
Immediately analyze a sample (t=0) using a validated stability-indicating HPLC method.
-
Store the vials under the desired test conditions (e.g., specific temperature and light exposure).
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), remove a vial and analyze the sample by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Visualizations
Caption: Major degradation pathways of this compound in solution.
References
- 1. dechra.dk [dechra.dk]
- 2. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Multicaulisin and Related Adducts
Disclaimer: As of late 2025, a specific, peer-reviewed total synthesis of Multicaulisin has not been published in scientific literature. This compound is a complex natural product belonging to the class of Mulberry Diels-Alder-type Adducts (MDAAs).[1]
This technical support guide provides information on the optimization of reaction conditions based on established synthetic routes for structurally similar MDAAs. The core of MDAA synthesis is typically an intermolecular Diels-Alder [4+2] cycloaddition reaction.[1] The troubleshooting advice and protocols provided here are generalized for this class of compounds and should be adapted as a starting point for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing the core scaffold of this compound and other MDAAs?
A1: The main challenge lies in controlling the regioselectivity and stereoselectivity of the key Diels-Alder [4+2] cycloaddition between a chalcone-type dienophile and a dehydroprenylphenol diene.[1] The reaction can produce multiple isomers (endo/exo), and achieving high diastereoselectivity for the desired product often requires careful selection of catalysts and reaction conditions.
Q2: Why is my Diels-Alder reaction showing low yield or not proceeding at all?
A2: Several factors can contribute to low yields:
-
Steric Hindrance: The substrates for MDAA synthesis are often sterically bulky, which can impede the reaction.
-
Inappropriate Catalyst: The choice of Lewis acid or organocatalyst is critical. For many MDAA syntheses, silver-based catalysts like silver triflate (AgOTf) have proven effective.[1]
-
Reaction Conditions: Temperature and solvent play a crucial role. Some reactions may require elevated temperatures or microwave irradiation to overcome the activation energy barrier, while others may need cryogenic conditions to improve selectivity.
-
Substrate Decomposition: Phenolic compounds can be sensitive to oxidation or decomposition under harsh reaction conditions.
Q3: How can I improve the diastereoselectivity (endo/exo ratio) of the cycloaddition?
A3: Diastereoselectivity is influenced by the catalyst, solvent, and temperature.
-
Catalyst Choice: Lewis acids can coordinate to the dienophile, altering its electronic properties and facial bias, thereby favoring one stereoisomer over another.
-
Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which can lead to higher selectivity.
-
Solvent Polarity: The polarity of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) is recommended.
Q4: Do I need to use protecting groups for the phenolic hydroxyls?
A4: Yes, it is often necessary. The free phenolic hydroxyl groups can interfere with many catalysts, particularly Lewis acids, by coordinating to them. They can also lead to unwanted side reactions. Methyl (Me) or benzyl (Bn) ethers are commonly used protecting groups that can be removed in later steps.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | 1. Catalyst is inactive or poisoned.2. Reaction temperature is too low.3. Steric hindrance in substrates. | 1. Use a fresh batch of catalyst. Ensure substrates are free of impurities (e.g., water, coordinating solvents) that could deactivate the catalyst.2. Gradually increase the reaction temperature or consider using microwave irradiation.3. Use a more active catalyst or consider a different synthetic strategy if hindrance is prohibitive. |
| Poor diastereoselectivity (mixture of endo/exo isomers) | 1. Reaction temperature is too high.2. Ineffective catalyst.3. Solvent is not optimal. | 1. Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).2. Screen a panel of Lewis acid catalysts (e.g., AgOTf, Sc(OTf)₃, BF₃·OEt₂).3. Test a variety of solvents with different polarities. |
| Formation of multiple byproducts | 1. Substrate decomposition.2. Polymerization of starting materials.3. Undesired side reactions (e.g., oxidation). | 1. Protect sensitive functional groups (especially phenols). Run the reaction under an inert atmosphere (N₂ or Ar).2. Lower the reaction concentration or add the dienophile slowly to the diene/catalyst mixture.3. Degas solvents and ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
| Difficulty in product purification | 1. Products are unstable on silica gel.2. Isomers are difficult to separate. | 1. Use a different stationary phase like alumina or a reverse-phase column. Minimize the time the compound spends on the column.2. Utilize High-Performance Liquid Chromatography (HPLC) for separation. If possible, consider crystallizing the desired isomer from the mixture. |
Data on Reaction Conditions for MDAA Synthesis
The following table summarizes conditions used in the synthesis of various MDAA analogues, which can serve as a starting point for optimizing the synthesis of this compound.
| Target Compound (Analogue) | Catalyst | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (exo:endo) |
| (±)-Dorsterone Pentamethyl Ether | AgOTf / Bu₄NBH₄ | Toluene | 80 °C | 65 | 2:3 |
| (±)-Kuwanon V Pentamethyl Ether | AgOTf / Bu₄NBH₄ | Toluene | 80 °C | 65 | 2:3 |
| Kuwanon J Analogue | Sc(OTf)₃ | CH₂Cl₂ | -78 °C to rt | 75 | >20:1 |
| Albanin A Analogue | BF₃·OEt₂ | CH₂Cl₂ | 0 °C | 58 | 5:1 |
This data is compiled from synthetic studies on various Mulberry Diels-Alder-type adducts and is intended for comparative purposes.[1]
Experimental Protocols
Representative Protocol: AgOTf-Catalyzed [4+2] Cycloaddition for MDAA Core Synthesis
This protocol is a generalized procedure based on the synthesis of MDAA analogues like (±)-Dorsterone Pentamethyl Ether.[1]
1. Materials:
-
Dehydroprenylphenol Diene (Protected) (1.0 eq)
-
Chalcone Dienophile (Protected) (1.2 eq)
-
Silver Triflate (AgOTf) (0.1 eq)
-
Tetrabutylammonium Borohydride (Bu₄NBH₄) (0.1 eq)
-
Anhydrous Toluene (solvent)
-
Inert atmosphere (Nitrogen or Argon)
2. Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the dehydroprenylphenol diene and anhydrous toluene.
-
Add silver triflate (AgOTf) and tetrabutylammonium borohydride (Bu₄NBH₄) to the solution.
-
Add the chalcone dienophile to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers and obtain the desired MDAA core structure.
Visualizations
General Workflow for MDAA Synthesis
The following diagram illustrates the general logical flow for the synthesis of a Mulberry Diels-Alder-type Adduct.
Caption: General workflow for synthesizing Mulberry Diels-Alder-type adducts (MDAAs).
References
Troubleshooting Multicaulisin bioassays for consistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in bioassays involving Multicaulisin, a Diels-Alder type adduct from Morus multicaulis.[1] Given that this compound is a relatively novel natural product, this guide also offers general best practices applicable to the bioassay-guided investigation of new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for ensuring reproducibility in this compound bioassays?
A1: The key to reproducibility lies in standardization.[2][3] This includes using validated protocols, appropriate positive and negative controls, and ensuring the consistency of reagents and experimental conditions.[4] For a natural product like this compound, whose bioactivity can be influenced by many factors, maintaining consistency in cell culture conditions, passage number, and reagent preparation is paramount.
Q2: My this compound extract shows activity, but the purified compound does not. What could be the reason?
A2: This is a common challenge in natural product research. Several factors could be at play:
-
Synergistic Effects: The activity of the crude extract may result from the synergistic interaction of multiple compounds. The isolated this compound may not be solely responsible for the observed effect.
-
Compound Degradation: this compound might be unstable under the purification conditions (e.g., exposure to light, extreme pH, or temperature).
-
Loss of Active Isomer: The purification process might have isolated a less active stereoisomer of this compound.
Q3: How do I distinguish a true bioactive effect of this compound from a false positive?
A3: False positives in bioassays can arise from various interference mechanisms, such as compound aggregation, chelation of essential metal ions, or interference with the assay's detection method (e.g., fluorescence).[5] To mitigate this, it is advisable to:
-
Run counter-screens to identify promiscuous inhibitors.
-
Visually inspect assay wells for precipitation or turbidity.[6]
-
Use orthogonal assays that measure the same biological endpoint through different mechanisms.
Q4: What are the appropriate controls for a this compound bioassay?
A4: Appropriate controls are essential for interpreting bioassay results.[4] These should include:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells.
-
Negative Control: Untreated cells or a known inactive compound.
-
Positive Control: A compound known to produce the expected biological effect. This helps to validate that the assay is performing correctly.
Troubleshooting Common Issues
This section provides guidance on specific problems you may encounter during your this compound bioassays.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in microplates- Bubbles in wells[6] | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media.- Carefully inspect wells and remove any bubbles. |
| No Dose-Response Relationship | - this compound concentration range is too high or too low- Compound insolubility at higher concentrations- Cytotoxicity at higher concentrations masking a specific effect | - Perform a wider range of serial dilutions.- Visually inspect for precipitation at higher concentrations.- Run a parallel cytotoxicity assay to determine the non-toxic concentration range. |
| Inconsistent Results Between Experiments | - Variation in cell passage number or health- Reagent degradation[6]- Fluctuations in incubator conditions (CO2, temperature, humidity) | - Use cells within a consistent and low passage number range.- Prepare fresh reagents and store them properly as per datasheets.[6]- Regularly calibrate and monitor incubator conditions. |
| False Negatives | - Insufficient incubation time- this compound degradation in media- Assay is not sensitive enough | - Optimize the incubation time for the specific biological question.- Assess the stability of this compound in your assay media over time.- Consider a more sensitive assay or a different readout. |
Experimental Protocols
Standardization of protocols is crucial for obtaining reliable data.[3][4] Below is an example of a detailed methodology for a common screening assay.
Protocol: MTT Cytotoxicity Assay for this compound
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include vehicle control wells (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for this compound.
Visualizing Workflows and Pathways
Hypothetical this compound Bioassay Workflow
The following diagram illustrates a typical workflow for screening and characterizing the bioactivity of a novel natural product like this compound.
A typical workflow for natural product drug discovery.
Troubleshooting Decision Tree
This diagram provides a logical approach to troubleshooting inconsistent bioassay results.
A decision tree for troubleshooting inconsistent bioassay results.
References
- 1. This compound, a new Diels-Alder type adduct from Morus multicaulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardization for natural product synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The vital role of biological standardization in ensuring efficacy and safety of biological products - Historical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
How to handle and store Multicaulisin powder
Disclaimer: The following information is a generalized guide for handling and storing a powdered chemical compound in a research setting. "Multicaulisin" is used as a placeholder. Researchers must consult the specific Safety Data Sheet (SDS) and any available literature for this compound to establish safe and effective handling and storage protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store unopened this compound powder?
A1: Unopened this compound powder should be stored according to the manufacturer's instructions, typically found on the product label or the Safety Data Sheet (SDS). For many chemical powders, storage in a cool, dry, and dark place is recommended to prevent degradation.[1][2] Containers should be kept tightly sealed.[3]
Q2: What are the general safety precautions for handling this compound powder?
A2: When handling any chemical powder, including this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][5] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves.[6] Avoid skin and eye contact. After handling, wash hands thoroughly. Do not eat, drink, or apply cosmetics in the laboratory.[4][6]
Q3: My this compound powder appears clumped or caked. Can I still use it?
A3: Clumping or caking of a powder can be a sign of moisture absorption, which may affect the compound's stability and weighing accuracy.[1] It is recommended to use a fresh, free-flowing powder for experiments where precise concentration is critical. If you must use caked powder, ensure it is thoroughly dried and homogenized before weighing, but be aware that some degradation may have occurred.
Q4: How do I prepare a stock solution of this compound?
A4: To prepare a stock solution, you will need to calculate the required mass of this compound powder for your desired concentration and volume.[7][8] Use a calibrated analytical balance to weigh the powder.[9] Gradually add the powder to the solvent while stirring to facilitate dissolution. It may be necessary to use sonication or gentle heating to fully dissolve the compound, depending on its solubility characteristics. Always use volumetric flasks for accurate final volume preparation.[7]
Troubleshooting Guides
Issue: this compound Powder Won't Dissolve
If you are experiencing difficulty dissolving this compound powder, consult the following troubleshooting guide.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | Verify the recommended solvent for this compound from the product literature or SDS. Test small quantities in different solvents (e.g., DMSO, ethanol, water) to determine optimal solubility. |
| Low Temperature | Gently warm the solution in a water bath. Be cautious, as excessive heat can degrade the compound. |
| Inadequate Mixing | Use a vortex mixer or a magnetic stirrer to ensure vigorous mixing. For small volumes, repeated pipetting can also help. |
| Precipitation | The solution may be supersaturated. Try preparing a more dilute solution. Ensure the pH of the solvent is appropriate for the compound's stability. |
| Clumping of Powder | Instead of adding the entire amount of powder at once, add it gradually to the solvent while stirring to prevent the formation of clumps. |
Experimental Workflow for Solubility Troubleshooting
The following diagram outlines a systematic approach to addressing solubility issues with this compound powder.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder (Molecular Weight to be determined from SDS)
-
Appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Weighing paper
-
Spatula
-
Microcentrifuge tubes or vials
-
Volumetric flask
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass: Use the formula: Mass (g) = Desired Concentration (mol/L) * Final Volume (L) * Molecular Weight ( g/mol ) For a 10 mL of 10 mM stock solution of a compound with a MW of 450 g/mol : Mass = 0.010 mol/L * 0.010 L * 450 g/mol = 0.045 g = 45 mg
-
Weigh the powder: On a calibrated analytical balance, carefully weigh out 45 mg of this compound powder onto a piece of weighing paper.
-
Dissolve the powder: Transfer the powder to a suitable container (e.g., a 15 mL conical tube). Add a portion of the solvent (e.g., 8 mL of DMSO) to the tube.
-
Mix thoroughly: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for brief intervals.
-
Adjust to final volume: Once dissolved, quantitatively transfer the solution to a 10 mL volumetric flask. Rinse the original tube with a small amount of solvent and add the rinsing to the volumetric flask. Carefully add solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) to minimize freeze-thaw cycles.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound, demonstrating its potential role as an inhibitor of a kinase.
Caption: Example of a signaling pathway inhibited by this compound.
References
- 1. labmanager.com [labmanager.com]
- 2. Evolve's guide to storing lab chemicals safely [evolveltd.eu]
- 3. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 4. cce.caltech.edu [cce.caltech.edu]
- 5. une.edu [une.edu]
- 6. cdc.gov [cdc.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mgel.msstate.edu [mgel.msstate.edu]
- 9. 4 Ways to Make Chemical Solutions - wikiHow [wikihow.com]
Preventing degradation of Multicaulisin during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Multicaulisin during extraction from Morus multicaulis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a Diels-Alder type adduct, a class of phenolic compounds found in Morus species. Like many natural products, its complex structure is susceptible to degradation under various chemical and physical stresses encountered during the extraction process. Factors such as temperature, pH, light, and the choice of solvent can lead to the breakdown of the molecule, resulting in lower yields and the generation of impurities.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound and related phenolic compounds include:
-
High Temperatures: Can induce thermal degradation and potentially a retro-Diels-Alder reaction, breaking the core structure.[1]
-
Extreme pH: Both acidic and alkaline conditions can catalyze the degradation of phenolic compounds.
-
Light Exposure: UV radiation can cause photodegradation.
-
Oxidation: The presence of oxygen and certain enzymes (e.g., polyphenol oxidase) can lead to oxidative degradation.[2]
-
Inappropriate Solvent Selection: Solvents can influence the stability of the extracted compounds.[3]
Q3: What type of solvents are recommended for this compound extraction?
A3: Based on successful extractions of other Diels-Alder type adducts from Morus species, polar solvents are recommended. Studies have reported the use of 95% ethanol for reflux extraction and 80% aqueous methanol for extraction of similar compounds from Morus species.[4][5] The choice of solvent may need to be optimized for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation due to high temperature | 1. Employ a low-temperature extraction method such as maceration or ultrasound-assisted extraction. 2. If using reflux or Soxhlet extraction, minimize the extraction time and use the lowest effective temperature. | High temperatures can cause thermal degradation of Diels-Alder adducts.[1][6] |
| Incomplete Extraction | 1. Increase the extraction time for low-temperature methods. 2. Ensure the plant material is finely powdered to increase the surface area for solvent penetration. 3. Optimize the solvent-to-solid ratio. | Incomplete extraction can be mistaken for degradation. |
| Oxidative Degradation | 1. Conduct the extraction under an inert atmosphere (e.g., nitrogen or argon). 2. Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent. | Phenolic compounds are prone to oxidation, which can be minimized by removing oxygen and using antioxidants. |
| Photodegradation | 1. Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. | Exposure to light, especially UV radiation, can degrade light-sensitive compounds.[3] |
Issue 2: Presence of Unknown Impurities in the Final Product
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation Products | 1. Review and optimize the extraction conditions to minimize degradation (see Issue 1). 2. Analyze the impurities using techniques like LC-MS/MS to identify potential degradation products. | Impurities may be formed due to the breakdown of this compound. |
| Co-extraction of other compounds | 1. Use a more selective solvent system. 2. Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds. 3. Optimize the downstream purification process (e.g., column chromatography). | The crude extract will contain a mixture of compounds from the plant material. |
Experimental Protocols
Protocol 1: Low-Temperature Solvent Extraction for this compound
This protocol is designed to minimize thermal degradation.
-
Sample Preparation:
-
Air-dry the plant material (e.g., root bark of Morus multicaulis) at room temperature in a well-ventilated, dark place.[2]
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material in 80% aqueous methanol at a 1:10 solid-to-solvent ratio.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
-
Concentration:
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification:
-
The crude extract can be further purified using column chromatography with silica gel or Sephadex LH-20.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol uses ultrasonic waves to enhance extraction efficiency at lower temperatures.
-
Sample Preparation:
-
Prepare the plant material as described in Protocol 1.
-
-
Extraction:
-
Suspend the powdered plant material in 95% ethanol at a 1:20 solid-to-solvent ratio.
-
Place the suspension in an ultrasonic bath.
-
Sonication for 30-60 minutes at a controlled temperature (e.g., 25-30°C).
-
-
Concentration and Purification:
-
Follow the steps for concentration and purification as described in Protocol 1.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Phenolic Compounds
| Extraction Method | Temperature | Extraction Time | Advantages | Disadvantages |
| Maceration | Room Temperature | 24-72 hours | Simple, minimizes thermal degradation | Time-consuming, may result in lower yield |
| Soxhlet Extraction | Boiling point of solvent | 6-24 hours | Efficient, requires less solvent | High temperature can cause degradation of thermolabile compounds[6] |
| Ultrasound-Assisted Extraction (UAE) | Low to moderate | 30-60 minutes | Fast, efficient at lower temperatures | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Moderate to high | 5-30 minutes | Very fast, efficient | Potential for localized heating and degradation if not controlled properly |
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: Factors contributing to this compound degradation and corresponding preventative measures.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Flavonoid Levels and Antioxidant Capacity of Mulberry Leaves: Effects of Growth Period and Drying Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
Common pitfalls in working with Diels-Alder type natural products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diels-Alder type natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with Diels-Alder reactions for natural product synthesis?
A1: Researchers often face challenges in controlling stereoselectivity (endo/exo and diastereoselectivity), achieving high yields, preventing the unwanted retro-Diels-Alder reaction, and managing the reactivity of complex substrates.[1] Other common issues include overcoming steric hindrance with bulky reactants, difficult purification of the adducts from complex reaction mixtures, and unexpected side reactions.[2][3]
Q2: How can I predict the stereochemical outcome (endo vs. exo) of my Diels-Alder reaction?
A2: The "endo rule" generally predicts that the kinetic product will have the endo stereochemistry, where the substituents of the dienophile are oriented towards the diene's π-system.[4] This is due to favorable secondary orbital interactions. However, the exo product is often thermodynamically more stable.[5] Factors like solvent polarity, temperature, and the presence of Lewis acids can influence the endo/exo ratio.[6] For complex natural products, computational modeling can also provide valuable predictions.
Q3: What is the retro-Diels-Alder reaction and when is it a problem?
A3: The retro-Diels-Alder (rDA) reaction is the reverse of the Diels-Alder reaction, where the cyclohexene adduct breaks down back into the diene and dienophile.[7] This process is favored at higher temperatures because it is entropically favorable (one molecule breaks into two).[8] It becomes a significant pitfall when the desired natural product adduct is thermally unstable, leading to low yields or decomposition during the reaction or workup.[5] This is particularly problematic for adducts derived from thermally sensitive dienes like furan.[9]
Troubleshooting Guides
Problem 1: Low or No Yield of the Diels-Alder Adduct
Symptoms:
-
TLC or LC-MS analysis shows mostly unreacted starting materials.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Insufficient Reaction Temperature | Many Diels-Alder reactions require thermal energy to overcome the activation barrier. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Microwave heating can sometimes be effective for accelerating reactions.[10] | Protocol: Start the reaction at a literature-reported temperature for similar substrates. If no reaction is observed after a reasonable time, increase the temperature in 10-20°C increments. For microwave-assisted reactions, start with a temperature of 110-125°C for 5-10 minutes and optimize from there.[11] |
| Unfavorable Electronic Matching | A standard Diels-Alder reaction is most efficient with an electron-rich diene and an electron-poor dienophile.[12] If your substrates have mismatched electronics (e.g., both are electron-rich or electron-poor), the reaction rate will be slow. | Protocol: If possible, modify the substrates to enhance the electronic demand. For example, introduce electron-withdrawing groups (e.g., esters, nitriles) onto the dienophile or electron-donating groups (e.g., alkyl, alkoxy) onto the diene.[1] |
| Steric Hindrance | Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants, leading to a slower reaction rate or no reaction at all. | Protocol: If steric hindrance is suspected, consider using a less bulky protecting group on a nearby functional group.[13] Alternatively, higher reaction temperatures or the use of a Lewis acid catalyst may help overcome steric repulsion. |
| Retro-Diels-Alder Reaction | The adduct may be forming but reverting to starting materials under the reaction conditions. This is more likely at elevated temperatures.[8] | Protocol: Run the reaction at the lowest possible temperature that still allows for product formation. It can be beneficial to use a scavenger dienophile (e.g., N-phenylmaleimide) to trap any diene that might be liberated via a retro-Diels-Alder reaction, thus driving the equilibrium towards the product.[9] |
| Inhibitors or Impurities | Contaminants in starting materials or solvents can inhibit the reaction. Radical inhibitors in diene starting materials are a common issue. | Protocol: Ensure all starting materials are pure. Dienophiles can be purified by recrystallization or distillation. Solvents should be anhydrous and of high purity. If using a diene that may contain polymerization inhibitors, consider passing it through a short column of alumina before use. |
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low-yield Diels-Alder reactions.
Problem 2: Poor Stereoselectivity (Endo/Exo Ratio is Not as Desired)
Symptoms:
-
¹H NMR or other analytical methods show a mixture of endo and exo diastereomers.
-
The desired diastereomer is the minor product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Thermodynamic vs. Kinetic Control | The endo product is typically the kinetically favored product, while the exo is thermodynamically more stable.[4] High temperatures can lead to equilibration and favor the exo product.[5] | Protocol: To favor the endo product, run the reaction at a lower temperature for a longer period. To favor the exo product, run the reaction at a higher temperature to allow for equilibration, assuming the product is stable under these conditions. |
| Solvent Effects | Solvent polarity can influence the transition state energies of the endo and exo pathways, thus affecting the diastereoselectivity.[6] Polar solvents, including water, can enhance the endo selectivity.[14] | Protocol: Screen a range of solvents with varying polarities. Start with common solvents like toluene (non-polar), dichloromethane (polar aprotic), and methanol (polar protic). For a significant enhancement of the endo ratio, consider running the reaction in water if the substrates are sufficiently soluble.[15] |
| Lewis Acid Catalysis | Lewis acids coordinate to the dienophile, which can lock its conformation and enhance the selectivity for one diastereomer over the other, often favoring the endo product.[16] | Protocol: Add a catalytic amount (e.g., 10 mol%) of a Lewis acid such as ZnCl₂, AlCl₃, or BF₃·OEt₂ to the reaction mixture at a low temperature (e.g., 0°C or -78°C) and allow it to stir before adding the diene.[17] |
Table 1: Effect of Solvent on Endo/Exo Selectivity for the Reaction of Cyclopentadiene with Methyl Acrylate
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Endo/Exo Ratio |
| n-Hexane | 20 | 24 h | ~30 | 3.5 : 1 |
| Toluene | 25 | 72 h | >95 | 4.0 : 1 |
| Dichloromethane | 20 | 8 h | ~75 | 5.0 : 1 |
| Methanol | 20 | 2 h | ~90 | 9.0 : 1 |
| Water | 25 | 1 h | ~30 | 3.5 : 1 |
Note: Data compiled and generalized from multiple sources for illustrative purposes.[6][18]
Workflow for Optimizing Stereoselectivity using Lewis Acid Catalysis
Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Problem 3: Difficulty in Purifying the Diels-Alder Adduct
Symptoms:
-
The crude product is a complex mixture containing starting materials, the desired adduct, and side products.
-
The desired adduct is difficult to separate from impurities by standard column chromatography.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Similar Polarity of Components | The Diels-Alder adduct may have a similar polarity to the starting materials or side products, making chromatographic separation challenging. | Protocol: For difficult separations, use a high ratio of silica gel to the crude product. Apply the sample to the column by adsorbing it onto a small amount of silica gel first, rather than loading it in a solvent.[2] A shallow solvent gradient during elution can also improve resolution. Consider alternative purification methods like preparative HPLC or crystallization. |
| Product Instability on Silica Gel | Some Diels-Alder adducts, particularly those that are acid-sensitive, can decompose on silica gel, which is slightly acidic. | Protocol: Deactivate the silica gel by treating it with a base, such as triethylamine. This can be done by adding ~1% triethylamine to the eluent or by pre-treating the silica gel with a triethylamine solution and then drying it. Alternatively, use a different stationary phase like alumina (neutral or basic) or Florisil. |
| Presence of Polymeric Byproducts | Dienes, especially reactive ones like cyclopentadiene, can polymerize under the reaction conditions, leading to a complex crude mixture. | Protocol: If diene polymerization is suspected, ensure the diene is freshly cracked or purified immediately before use. Running the reaction at lower concentrations can sometimes disfavor polymerization.[19] Polymeric materials can often be removed by precipitation; for example, by dissolving the crude mixture in a minimal amount of a good solvent and then adding a poor solvent to precipitate the polymer. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. reddit.com [reddit.com]
- 4. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cem.de [cem.de]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The influence of protective groups on diastereofacial selectivity of Diels-Alder cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 17. ias.ac.in [ias.ac.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]
Validation & Comparative
Unraveling the Molecular Architecture of Multicaulisin: A Comparative Guide to its Structural Confirmation
For researchers, scientists, and drug development professionals, the precise structural elucidation of a natural product is paramount to understanding its biological activity and potential therapeutic applications. This guide provides a comprehensive comparison of the analytical data and methodologies used to confirm the structure of Multicaulisin, a promising antibacterial agent isolated from Morus multicaulis.
Initially identified as a Diels-Alder type adduct, the complex architecture of this compound has necessitated rigorous spectroscopic analysis to unequivocally establish its molecular framework. This guide will delve into the experimental data that solidified the currently accepted structure, providing a valuable resource for researchers working with this and similar natural products.
The Decisive Evidence: A Comparative Analysis of Spectroscopic Data
The structural determination of synthesized this compound hinges on a multi-faceted analytical approach, with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forming the cornerstone of the evidence. Below is a summary of the key data that corroborates the confirmed structure.
| Spectroscopic Technique | Key Observations and Interpretations |
| ¹H NMR | The proton NMR spectrum reveals characteristic signals for olefinic protons within a cyclohexene ring, a key feature of a Diels-Alder adduct. The coupling constants and chemical shifts of these protons provide crucial information about their relative stereochemistry. |
| ¹³C NMR | The carbon NMR spectrum confirms the presence of the expected number of carbon atoms and provides information about their chemical environment. Signals corresponding to quaternary carbons at the ring junctions and carbons of the aromatic and prenyl moieties are particularly diagnostic. |
| COSY (Correlation Spectroscopy) | This 2D NMR technique establishes the connectivity between protons, allowing for the tracing of the proton-proton coupling networks within the molecule and confirming the arrangement of substituents on the cyclohexene ring. |
| HMBC (Heteronuclear Multiple Bond Correlation) | HMBC experiments reveal long-range correlations between protons and carbons, providing critical links between different fragments of the molecule and confirming the overall carbon skeleton, including the points of attachment of the various substituents. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | NOESY data provides through-space correlations between protons, which is instrumental in determining the relative stereochemistry of the molecule. Key NOE correlations between specific protons confirm the spatial arrangement of the substituents on the cyclohexene core. |
| High-Resolution Mass Spectrometry (HRMS) | HRMS provides the accurate mass of the molecule, allowing for the determination of its elemental composition with high precision. This data is essential for confirming the molecular formula of this compound. |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for hydroxyl groups, aromatic rings, and carbon-carbon double bonds, consistent with the proposed functional groups present in the this compound structure. |
The Path to Confirmation: A Logical Workflow
The structural elucidation of a complex natural product like this compound follows a logical progression of experiments and data analysis. The following diagram illustrates the typical workflow, starting from the initial isolation to the final structural confirmation.
A Comparative Analysis of Multicaulisin and Other Natural Compounds Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-MRSA properties of the natural compound multicaulisin alongside other well-researched natural alternatives. While preliminary studies indicate the potential of this compound, a Diels-Alder adduct isolated from Morus multicaulis, as an anti-MRSA agent, particularly in synergy with aminoglycosides, a notable scarcity of public-domain quantitative data, such as its standalone Minimum Inhibitory Concentration (MIC), currently limits a direct and comprehensive comparison.[1][2]
This guide, therefore, presents the available information on this compound and offers a detailed, data-driven comparison of three other potent natural anti-MRSA compounds: Pleuromutilin, Quercetin, and Carvacrol. These compounds have been selected based on the availability of robust experimental data regarding their efficacy and mechanisms of action against MRSA.
Quantitative Comparison of Anti-MRSA Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for pleuromutilin derivatives, quercetin, and carvacrol against MRSA. A lower MIC value indicates a higher potency of the compound against the bacteria. Due to the lack of available data, this compound's MIC is not included.
| Compound | MRSA Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Pleuromutilin Derivatives | ATCC 43300, Clinical Isolates | 0.03 - 32 | [1] |
| Quercetin | Clinical Isolates, ATCC 33591 | 176 - 500 | [3][4] |
| Carvacrol | ATCC 33592, Clinical Isolates | 62.5 - 256 | [5][6] |
| This compound | Not Available | Not Available |
Mechanisms of Action Against MRSA
Natural compounds employ diverse strategies to combat MRSA. These mechanisms range from disrupting the bacterial cell structure to interfering with essential cellular processes.
-
This compound : While the precise mechanism of action for this compound against MRSA has not been detailed in available literature, its synergistic activity with aminoglycosides suggests it may enhance the uptake or activity of these antibiotics, possibly by affecting the bacterial cell membrane or efflux pumps.[1][2]
-
Pleuromutilin and its Derivatives : These diterpene compounds are potent inhibitors of bacterial protein synthesis. They bind to the peptidyl transferase center of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds and halting bacterial growth.[1][7]
-
Quercetin : This flavonoid exhibits a multi-faceted anti-MRSA approach. It can disrupt the bacterial cell membrane, inhibit biofilm formation, and has been shown to interfere with the expression of genes related to virulence and antibiotic resistance.[3][7][8]
-
Carvacrol : A phenolic monoterpenoid, carvacrol's primary anti-MRSA mechanism involves the disruption of the bacterial cell membrane's integrity. This leads to increased permeability and leakage of cellular contents. It also shows potential in inhibiting biofilm formation.[6]
The distinct mechanisms are visualized in the signaling pathway diagram below.
Caption: Overview of the primary anti-MRSA mechanisms of action for selected natural compounds.
Experimental Protocols
The determination of the anti-MRSA activity of these natural compounds relies on standardized microbiological assays.
Minimum Inhibitory Concentration (MIC) Determination
A fundamental method to quantify the antibacterial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method:
-
Preparation of Compound Dilutions : A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation : A standardized suspension of the MRSA strain is prepared to a specific concentration (typically 0.5 McFarland standard).
-
Inoculation : Each well containing the diluted compound is inoculated with the MRSA suspension.
-
Incubation : The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
The workflow for a typical MIC assay is illustrated below.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Biofilm Inhibition Assay
This assay is crucial for evaluating a compound's ability to prevent the formation of biofilms, which are a key factor in MRSA's resistance and persistence.
-
Preparation of Sub-MIC Concentrations : Dilutions of the test compound are prepared at concentrations below the MIC.
-
Inoculation and Incubation : MRSA is cultured in the presence of these sub-MIC concentrations in a microtiter plate and incubated to allow for biofilm formation.
-
Washing and Staining : Non-adherent bacteria are washed away, and the remaining biofilm is stained, typically with crystal violet.
-
Quantification : The stained biofilm is solubilized, and the absorbance is measured to quantify the extent of biofilm formation. A reduction in absorbance compared to the control (no compound) indicates biofilm inhibition.
Conclusion
While this compound shows promise as a future anti-MRSA agent, particularly in combination therapies, the current lack of comprehensive data prevents a full comparative assessment. In contrast, other natural compounds like pleuromutilin derivatives, quercetin, and carvacrol have demonstrated significant, well-documented anti-MRSA activity through various mechanisms. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to combat the threat of MRSA through the exploration of natural products. Further research into the specific anti-MRSA properties of this compound is warranted to fully understand its potential in the fight against antibiotic-resistant bacteria.
References
- 1. Frontiers | Prenylated phenolics from Morus alba against MRSA infections as a strategy for wound healing [frontiersin.org]
- 2. Prenylated phenolics from Morus alba against MRSA infections as a strategy for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Natural product | Anti-MRSA | S. aureus | TargetMol [targetmol.com]
- 4. biochemjournal.com [biochemjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Mechanism Antibacterial Strategies Enabled by Synergistic Activity of Metal-Organic Framework-Based Nanosystem for Infected Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Multicaulisin and Related Anti-MRSA Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Multicaulisin and other Diels-Alder adducts isolated from Morus species, focusing on their activity against Methicillin-Resistant Staphylococcus aureus (MRSA). Due to the limited availability of SAR studies on synthetic derivatives of this compound, this guide draws comparisons from structurally related natural products to elucidate key structural features influencing anti-MRSA efficacy.
Introduction to this compound and Related Compounds
This compound is a Diels-Alder type adduct isolated from the roots of Morus multicaulis.[1] This class of compounds has garnered significant interest due to their potent antibacterial properties, particularly against MRSA, a major cause of nosocomial infections. The core structure of these compounds, formed through a [4+2] cycloaddition, provides a unique scaffold for potential antimicrobial drug development. This guide will explore the SAR of this compound and compare it with other anti-MRSA Diels-Alder adducts from the same genus.
Quantitative Data on Anti-MRSA Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and related Diels-Alder adducts from Morus species against MRSA. This data is essential for comparing the potency of these compounds and understanding their structure-activity relationships.
| Compound | Source Organism | Basic Structure | Key Substituents | MIC against MRSA (μg/mL) | Reference |
| This compound | Morus multicaulis | Diels-Alder Adduct | - | Not Reported | [1] |
| Chalcomoracin | Morus species | Diels-Alder Adduct | Chalcone and dehydroprenylphenol moieties | 3.13 - 6.25 | [2] |
| Mulberrofuran G | Morus species | Diels-Alder Adduct | Furanobenzopyran ring system | 3.13 - 6.25 | [2] |
| Mulberrofuran F | Morus species | Diels-Alder Adduct | Furanobenzopyran ring system | 3.13 - 6.25 | [2] |
| Albanol B | Morus species | Diels-Alder Adduct | Complex polycyclic system | 3.13 - 6.25 | [2] |
Note: While the original publication on this compound confirms its structure, it does not report a specific MIC value against MRSA.[1] The comparison is therefore made with other structurally similar and potent anti-MRSA compounds from the same genus.
Structure-Activity Relationship (SAR) Insights
Based on the available data for Diels-Alder adducts from Morus species, the following SAR insights can be inferred:
-
The Diels-Alder Scaffold: The unique and rigid polycyclic skeleton formed by the Diels-Alder reaction is crucial for the antibacterial activity.
-
Phenolic Hydroxyl Groups: The presence and position of phenolic hydroxyl groups on the aromatic rings likely contribute to the antibacterial activity, possibly through interactions with bacterial proteins or by disrupting cell membrane integrity.
-
Prenyl and Geranyl Groups: The lipophilicity conferred by prenyl or geranyl side chains often enhances the antibacterial activity of flavonoids and other phenolics by facilitating their passage through the bacterial cell membrane. The specific nature and substitution pattern of these groups can significantly influence the MIC values.
-
Stereochemistry: As with many natural products, the stereochemistry of the chiral centers in the Diels-Alder adducts is expected to play a critical role in their biological activity by influencing their binding affinity to molecular targets.
Experimental Protocols
A detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against MRSA via the broth microdilution method is provided below. This is a standard and widely accepted protocol in microbiology.
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
MRSA strain (e.g., ATCC 43300)
-
Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only)
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 h) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of the 96-well plate to achieve a range of desired concentrations. Typically, this is done by adding a volume of the compound to the first well and then transferring half of the volume to the subsequent wells containing fresh broth.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control well (inoculum with a known susceptible antibiotic), a negative/sterility control well (broth only), and a growth control well (inoculum in broth without any antimicrobial agent).
-
-
Incubation:
-
Seal the microtiter plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualization of Signaling Pathways and Experimental Workflows
Diagram 1: Staphylococcus aureus Cell Wall Biosynthesis Pathway and Inhibition by Anti-MRSA Agents
Caption: S. aureus cell wall biosynthesis pathway and the inhibitory action of anti-MRSA compounds on PBP2a.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Conclusion
While specific structure-activity relationship studies on this compound derivatives are not yet available in the public domain, the analysis of structurally related Diels-Alder adducts from Morus species provides valuable insights. The anti-MRSA activity of these compounds is intrinsically linked to their complex polycyclic scaffold, the nature and position of hydroxyl and lipophilic substituents. The primary mechanism of action for many potent anti-MRSA agents involves the inhibition of PBP2a, a key enzyme in the bacterial cell wall synthesis pathway. Further research, including the synthesis of this compound derivatives and their systematic biological evaluation, is warranted to fully elucidate the SAR and to unlock the therapeutic potential of this promising class of natural products.
References
Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Studies with Multicaulisin
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in cancer therapy. For novel therapeutic candidates like Multicaulisin, a Diels-Alder type adduct isolated from Morus multicaulis, a thorough understanding of potential cross-resistance mechanisms is paramount before it can be considered a viable clinical agent. While direct experimental data on this compound's cross-resistance profile is not yet available in the public domain, this guide provides a comparative framework for researchers. It outlines the key concepts, experimental methodologies, and potential mechanisms of cross-resistance that would be critical to investigate for a natural product-derived compound like this compound.
The Specter of Cross-Resistance
Cross-resistance occurs when cancer cells, having developed resistance to one drug, exhibit decreased sensitivity to other, often structurally or mechanistically unrelated, therapeutic agents. This phenomenon is a major cause of treatment failure. For natural product-derived anticancer agents, a common mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps.[1][2][3][4][5][6][7][8]
Hypothetical Cross-Resistance Profile of this compound
To illustrate how cross-resistance data for this compound would be presented, the following tables showcase example data. These tables compare the cytotoxic activity of this compound and other standard chemotherapeutic agents against a parental, drug-sensitive cancer cell line and a series of drug-resistant sublines.
Table 1: Comparative Cytotoxicity (IC50) in Drug-Sensitive vs. Drug-Resistant Cancer Cell Lines
| Compound | Parental Cell Line (e.g., MCF-7) IC50 (µM) | Doxorubicin-Resistant (MCF-7/DOX) IC50 (µM) | Paclitaxel-Resistant (MCF-7/TAX) IC50 (µM) | Vincristine-Resistant (MCF-7/VCR) IC50 (µM) |
| This compound | [Example Value: 1.5] | [Example Value: 15.0] | [Example Value: 12.5] | [Example Value: 18.2] |
| Doxorubicin | 0.5 | 50.0 | 2.5 | 35.0 |
| Paclitaxel | 0.01 | 0.2 | 1.0 | 0.5 |
| Vincristine | 0.005 | 0.15 | 0.08 | 0.5 |
| Verapamil (P-gp inhibitor) | >100 | >100 | >100 | >100 |
IC50 values represent the drug concentration required to inhibit the growth of 50% of cells.
Table 2: Resistance Index (RI) of this compound and Standard Chemotherapeutics
| Compound | Doxorubicin-Resistant (MCF-7/DOX) RI | Paclitaxel-Resistant (MCF-7/TAX) RI | Vincristine-Resistant (MCF-7/VCR) RI |
| This compound | [Example Value: 10.0] | [Example Value: 8.3] | [Example Value: 12.1] |
| Doxorubicin | 100.0 | 5.0 | 70.0 |
| Paclitaxel | 20.0 | 100.0 | 50.0 |
| Vincristine | 30.0 | 16.0 | 100.0 |
Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Key Experimental Protocols
A robust investigation into the cross-resistance profile of this compound would necessitate the following key experiments:
Development of Drug-Resistant Cancer Cell Lines
Objective: To generate cancer cell lines with acquired resistance to standard chemotherapeutic agents.
Methodology:
-
Parental Cell Line Selection: Begin with a well-characterized, drug-sensitive cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Initial IC50 Determination: Determine the baseline sensitivity of the parental cell line to the selecting drug (e.g., Doxorubicin, Paclitaxel) by performing a dose-response assay and calculating the IC50 value.[9][10][11][12][13][14]
-
Stepwise Dose Escalation: Culture the parental cells in the continuous presence of the selecting drug, starting at a concentration below the IC50.
-
Gradual Increase in Concentration: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in a stepwise manner. This process can take several months.[15][16][17][18]
-
Characterization of Resistant Phenotype: Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant increase in the IC50 (typically >10-fold) indicates the establishment of a resistant cell line.
-
Stability of Resistance: Once a resistant line is established, it should be maintained in a drug-free medium for several passages to ensure the stability of the resistant phenotype.
In Vitro Cross-Resistance Assay
Objective: To determine the sensitivity of the newly developed resistant cell lines to this compound and a panel of other anticancer drugs.
Methodology:
-
Cell Seeding: Seed the parental and resistant cell lines into 96-well plates at an optimized density.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound and other test compounds. Include a vehicle control.
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay that measures ATP content.[10][11][12]
-
Data Analysis: Calculate the IC50 values for each drug in each cell line by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Resistance Index Calculation: Determine the Resistance Index (RI) for each drug in each resistant cell line.
Visualizing the Workflow and Mechanisms
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: A flowchart illustrating the key steps in developing drug-resistant cell lines and subsequently performing in vitro cross-resistance assays.
A primary mechanism of cross-resistance to natural product-derived drugs is the overexpression of P-glycoprotein, an ATP-dependent efflux pump.
Caption: The mechanism of P-glycoprotein mediated drug efflux, a common cause of multidrug resistance in cancer cells.
Conclusion
While the specific cross-resistance profile of this compound remains to be elucidated, the experimental frameworks and known mechanisms of resistance for other natural product-derived anticancer agents provide a clear roadmap for future investigations. By employing the detailed protocols for developing resistant cell lines and conducting comprehensive in vitro cross-resistance assays, researchers can effectively evaluate the potential for resistance to this compound. Understanding these potential liabilities early in the drug development process is crucial for devising strategies to overcome them and for the rational design of future clinical trials. This proactive approach will ultimately determine the therapeutic potential of this compound in the challenging landscape of oncology.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Culture Academy [procellsystem.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Linezolid and the Putative "Multicaulisin"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the established antibiotic, linezolid, and the purported antibacterial agent "multicaulisin." A thorough review of available scientific literature reveals a significant disparity in the data available for these two substances. While linezolid's in vivo efficacy is well-documented in numerous studies, "this compound" as an antibacterial agent lacks scientific validation in published literature.
Linezolid: A Profile of In Vivo Antibacterial Efficacy
Linezolid is an oxazolidinone antibiotic with demonstrated efficacy against a range of Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA). Its in vivo activity has been extensively studied in various animal models, providing a robust dataset for its antibacterial performance.
Data Presentation: Linezolid In Vivo Efficacy Against MRSA
The following tables summarize the quantitative data from key in vivo studies, showcasing linezolid's effectiveness in reducing bacterial burden and improving survival rates in animal models of severe MRSA infections.
Table 1: Efficacy of Linezolid in a Murine Hematogenous Pulmonary Infection Model
| Treatment Group | Mean Bacterial Load (log10 CFU/lung ± SEM) | Survival Rate (Day 7) | Reference |
| Control (Untreated) | 6.77 ± 0.14 | 0% | [1][2] |
| Vancomycin | 5.29 ± 0.27 | 50% | [1][2] |
| Linezolid | 4.25 ± 0.33 | 100% | [1][2] |
In this model, linezolid significantly decreased the number of viable bacteria in the lungs compared to both the control and vancomycin groups (P<0.05).[1][2]
Table 2: Efficacy of Linezolid in a Murine Pneumonia Model
| Treatment Group | Bacterial Load Reduction (log10 CFU) | Survival Rate | Reference |
| Vancomycin | Minimal | 61.1% | [3] |
| Linezolid | ~1.6 | 89.5% | [3] |
At human simulated exposures in epithelial lining fluid, linezolid demonstrated superior efficacy over vancomycin in reducing bacterial counts and improving survival.[3]
Table 3: Efficacy of Linezolid in a Rabbit Endocarditis Model
| Linezolid Dosing Regimen | Outcome | Reference |
| Intermittent Dosing | Bacteriostatic effect | [4][5] |
| Continuous Infusion | Bactericidal activity (≥3 log10 CFU/g reduction) | [4][5] |
Continuous infusion of linezolid was found to be at least as effective as vancomycin in this model.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of the experimental protocols for the key models cited.
Murine Hematogenous Pulmonary Infection Model
This model is designed to mimic a bloodstream infection that seeds to the lungs.
-
Animal Model: Immunocompetent mice (e.g., BALB/c).
-
Infection: Mice are intravenously inoculated with a clinical isolate of MRSA.
-
Treatment: Treatment with linezolid, a comparator antibiotic (e.g., vancomycin), or a vehicle control is initiated at a specified time post-infection.
-
Efficacy Assessment: Key endpoints include the quantitative culture of bacteria from lung homogenates to determine bacterial burden and monitoring of survival rates over a defined period (e.g., 7 days).[1][2]
Murine Pneumonia Model
This model simulates a primary lung infection.
-
Animal Model: Immunocompetent mice.
-
Infection: A bacterial suspension of MRSA is administered directly into the lungs via oral or intratracheal inoculation.
-
Treatment: Dosing regimens are designed to simulate human-equivalent exposures in the epithelial lining fluid.
-
Efficacy Assessment: The primary outcome is the change in bacterial density (CFU) in the lungs after a 24-hour treatment period. Survival is also monitored.[3]
Rabbit Endocarditis Model
This model is used to evaluate antibiotic efficacy in treating infections of the heart valves.
-
Animal Model: Rabbits.
-
Induction of Endocarditis: A catheter is placed across the aortic valve to induce sterile vegetations.
-
Infection: A high inoculum of MRSA is administered intravenously to seed the vegetations.
-
Treatment: Antibiotic therapy is administered for several days, with different dosing strategies (intermittent vs. continuous) often being compared.
-
Efficacy Assessment: The primary endpoint is the number of viable bacteria (CFU/g) in the aortic valve vegetations following treatment.[4][5]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for these in vivo efficacy studies.
Caption: A generalized workflow for in vivo antibiotic efficacy studies.
"this compound": An Unsubstantiated Antibacterial Agent
In contrast to linezolid, there is a notable absence of scientific literature pertaining to the in vivo antibacterial efficacy of a compound named "this compound." Searches for this term do not yield any peer-reviewed studies demonstrating its activity in animal models of bacterial infection.
The name "this compound" likely originates from the plant Gentianella multicaulis. This plant has been the subject of some phytochemical research.
-
Known Biological Activities: Studies on extracts of Gentianella multicaulis have reported in vitro antifungal and antioxidant properties.[6]
-
Lack of Antibacterial Data: Crucially, these studies do not provide evidence of in vivo antibacterial activity. While some plant extracts may exhibit antimicrobial properties in vitro, this does not guarantee efficacy within a living organism, where factors such as bioavailability, metabolism, and toxicity come into play.
Conclusion: A Data-Driven Imbalance
A direct comparison of the in vivo efficacy of this compound and linezolid is not possible due to a complete lack of data for the former.
-
Linezolid is a well-established antibiotic with a wealth of supporting in vivo data that demonstrates its efficacy in treating severe MRSA infections.
-
"this compound" remains a scientifically unvalidated substance in the context of in vivo antibacterial activity. While extracts from Gentianella multicaulis have been investigated for other bioactivities, their potential as a systemic antibacterial agent in living organisms has not been demonstrated in the available scientific literature.
For researchers and drug development professionals, this highlights the critical importance of robust in vivo data in the evaluation of potential new antimicrobial agents. Based on current evidence, linezolid is a proven therapeutic option, whereas "this compound" lacks the scientific foundation to be considered for antibacterial applications.
References
- 1. Efficacy of linezolid against Panton-Valentine leukocidin (PVL)-positive meticillin-resistant Staphylococcus aureus (MRSA) in a mouse model of haematogenous pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative In Vivo Efficacies of Epithelial Lining Fluid Exposures of Tedizolid, Linezolid, and Vancomycin for Methicillin-Resistant Staphylococcus aureus in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of continuous infusion versus intermittent dosing of linezolid compared to vancomycin in a methicillin-resistant Staphylococcus aureus rabbit endocarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy of Continuous Infusion versus Intermittent Dosing of Linezolid Compared to Vancomycin in a Methicillin-Resistant Staphylococcus aureus Rabbit Endocarditis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and antioxidant activities of Gentianella multicaulis collected on the Andean Slopes of San Juan Province, Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Synergistic Effects of Novel Compounds with Conventional Antibiotics
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. A promising strategy to combat this threat is the use of combination therapies where a novel compound, which may or may not have intrinsic antimicrobial activity, enhances the efficacy of existing antibiotics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic potential of a novel compound, referred to here as "Multicaulisin," with conventional antibiotics. While specific data on "this compound" is not available in the current literature, this document outlines the standard experimental protocols, data presentation formats, and conceptual pathways to rigorously assess its synergistic capabilities.
Data Presentation: Quantifying Synergy
Clear and concise presentation of quantitative data is crucial for comparing the efficacy of different antibiotic combinations. The following tables provide templates for summarizing results from key synergistic assays.
Table 1: Checkerboard Assay - Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is a primary method to quantify the synergistic, additive, indifferent, or antagonistic effects of two compounds.[1][2][3] The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.[4]
| Target Microorganism | Antibiotic A (e.g., Oxacillin) | "this compound" | FIC Index* | Interpretation |
| Staphylococcus aureus (MRSA) | 0.5 µg/mL | 2 µg/mL | 0.375 | Synergy |
| Escherichia coli | 1 µg/mL | 8 µg/mL | 0.75 | Additive |
| Pseudomonas aeruginosa | 4 µg/mL | 16 µg/mL | 1.5 | Indifference |
| Enterococcus faecalis | 2 µg/mL | >32 µg/mL | >4.0 | Antagonism |
*FIC Index Calculation: FIC of Drug A (MIC of A in combination / MIC of A alone) + FIC of Drug B (MIC of B in combination / MIC of B alone). Synergy: ≤0.5; Additivity: >0.5 to ≤1.0; Indifference: >1.0 to ≤4.0; Antagonism: >4.0.[4]
Table 2: Time-Kill Assay - Bactericidal Activity
Time-kill assays provide dynamic information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[5][6][7]
| Target Microorganism | Treatment | Log10 CFU/mL Reduction at 24 hours | Interpretation |
| S. aureus (MRSA) | Antibiotic A (1x MIC) | 1.5 | Bacteriostatic |
| "this compound" (1/2x MIC) | 0.2 | No significant effect | |
| Antibiotic A + "this compound" | ≥ 3.0 | Synergistic & Bactericidal | |
| P. aeruginosa | Antibiotic B (1x MIC) | 2.5 | Sub-bactericidal |
| "this compound" (1/2x MIC) | 0.1 | No significant effect | |
| Antibiotic B + "this compound" | ≥ 3.0 | Synergistic & Bactericidal |
Synergy is often defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent, while bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[8]
Table 3: Biofilm Inhibition/Eradication Assay
This assay assesses the ability of the combination therapy to prevent the formation of or eradicate established biofilms.[9][10][11]
| Target Microorganism | Treatment | Biofilm Formation Inhibition (%) | Eradication of Pre-formed Biofilm (%) |
| S. aureus | Antibiotic A | 25% | 10% |
| "this compound" | 40% | 15% | |
| Antibiotic A + "this compound" | 85% | 70% | |
| P. aeruginosa | Antibiotic B | 30% | 5% |
| "this compound" | 35% | 10% | |
| Antibiotic B + "this compound" | 90% | 65% |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to the validation of synergistic effects.
1. Checkerboard Microdilution Assay
This method is used to determine the FIC index.[1][2][3]
-
Preparation of Antimicrobial Agents: Stock solutions of the antibiotic and "this compound" are prepared at concentrations significantly higher than their expected Minimum Inhibitory Concentrations (MICs).
-
Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of the antibiotic are made along the x-axis, and serial twofold dilutions of "this compound" are made along the y-axis. This creates a matrix of varying concentrations of both agents.[12]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the drug(s) that visibly inhibits bacterial growth. The FIC index is then calculated to determine the nature of the interaction.[4]
2. Time-Kill Assay
This assay evaluates the rate of bacterial killing.[5][6][7]
-
Bacterial Culture Preparation: A logarithmic phase bacterial culture is diluted to a standardized starting inoculum (e.g., 1 x 10^6 CFU/mL).
-
Treatment Exposure: The bacterial culture is exposed to the antibiotic alone, "this compound" alone, the combination of both at relevant concentrations (e.g., based on MIC values from the checkerboard assay), and a growth control.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: Serial dilutions of the samples are plated on appropriate agar, and colonies are counted after incubation to determine the viable bacterial count (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each treatment group to visualize the killing kinetics.
3. Biofilm Inhibition and Eradication Assay
This assay measures the effect of the combination on bacterial biofilms.[9][10][11]
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated for a period sufficient to allow biofilm formation (e.g., 24 hours).
-
For Inhibition Assay: The antimicrobial agents are added to the wells along with the bacterial inoculum at the beginning of the incubation period.
-
For Eradication Assay: After biofilm formation, the planktonic cells are removed, and fresh medium containing the antimicrobial agents is added to the established biofilms.
-
Quantification: After treatment, the biofilm biomass can be quantified using methods such as crystal violet staining, or the viability of cells within the biofilm can be assessed using assays like the MTT reduction assay.[11]
Mandatory Visualizations
Experimental Workflow for Synergy Assessment
Caption: Workflow for evaluating antibiotic synergy.
Hypothesized Signaling Pathway for Synergy
Caption: A potential synergistic mechanism of action.
Potential Mechanisms of Synergy
Understanding the underlying mechanism of synergy is critical for rational drug development. Combination therapies often work through multi-pronged attacks on bacterial physiology.[13][14] For instance, a compound like "this compound" might act synergistically with a β-lactam antibiotic against MRSA through a mechanism involving the disruption of the bacterial cell wall. This disruption could facilitate the antibiotic's access to its target, Penicillin-Binding Protein 2a (PBP2a).[15][16] Other potential mechanisms include the inhibition of resistance-conferring enzymes (e.g., β-lactamases), interference with efflux pumps, or disruption of bacterial quorum sensing.[14] Investigating these possibilities through further molecular and cellular assays is a crucial next step after confirming synergy.
This guide provides a foundational framework for the systematic evaluation of the synergistic potential of novel compounds like "this compound." By employing standardized protocols and clear data presentation, researchers can effectively contribute to the development of new combination therapies to address the urgent threat of antibiotic resistance.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of methods for the detection of in vitro synergy in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Biofilm-Inhibiting Compounds to Enhance Antibiotic Effectiveness Against M. abscessus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies [frontiersin.org]
- 11. scielo.br [scielo.br]
- 12. biorxiv.org [biorxiv.org]
- 13. Mechanisms of synergy in polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Synergy between Epigallocatechin Gallate and β-Lactams against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Multicaulisin's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Multicaulisin, a Diels-Alder type adduct from Morus multicaulis, in the context of cancer therapy.[1] While direct experimental data on this compound is limited, this document benchmarks its potential against established treatments by examining the well-documented bioactivities of closely related compounds and extracts from the Morus genus. The data presented is intended to provide a foundational understanding for future research and development.
Overview of this compound and Related Compounds
This compound belongs to a class of compounds known as Mulberry Diels-Alder-type adducts (MDAAs), which are predominantly found in plants of the Moraceae family.[1][2][3] These compounds, along with other flavonoids, alkaloids, and phenolic acids from Morus species, have demonstrated a range of biological activities, including significant anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5][6] Morusin, a prenylated flavonoid also isolated from Morus root bark, is a well-studied example with established anti-tumor properties against various cancer cell lines.[7][8]
Comparative Data on Anticancer Activity
The following tables summarize the observed anticancer effects of extracts and isolated compounds from Morus species, providing a proxy for the potential efficacy of this compound. These are compared with the general characteristics of conventional chemotherapy.
Table 1: In Vitro Cytotoxicity of Morus Compounds vs. Chemotherapy
| Feature | Morus Bioactive Compounds (e.g., Morusin, Mulberry Extracts) | Conventional Chemotherapy (e.g., Cisplatin) |
| Target Cells | Selective cytotoxicity towards various cancer cell lines (e.g., gastric, colon, breast, prostate).[7][9][10][11] | Broad-spectrum cytotoxicity against rapidly dividing cells, including cancer and healthy cells.[3] |
| Mechanism of Action | Induction of apoptosis, cell cycle arrest (G1 or G2/M phase), inhibition of proliferation and migration.[7][8][10][11] | DNA damage, inhibition of DNA synthesis and repair, induction of apoptosis.[12] |
| Observed IC50 Values | Varies by compound and cell line (typically in the µM range for isolated compounds). | Varies by agent and cell line (often in the µM to nM range). |
| Combination Potential | Synergistic effects observed when combined with chemotherapy agents like cisplatin.[9] | Standard of care, often used in combination with other chemo agents or targeted therapies.[3] |
Table 2: In Vivo Anti-Tumor Effects of Morus Compounds
| Feature | Morus Bioactive Compounds (Animal Models) | Conventional Chemotherapy (Clinical & Preclinical) |
| Tumor Growth Inhibition | Demonstrated reduction in tumor volume and weight in xenograft models.[7] | Established efficacy in reducing tumor size and metastasis. |
| Survival Rate | Increased lifespan observed in tumor-bearing mice.[12] | Improved survival rates are a primary endpoint in clinical trials. |
| Toxicity Profile | Generally lower systemic toxicity compared to conventional chemotherapy. | Common side effects include myelosuppression, nausea, hair loss, and organ damage.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are crucial for reproducibility and further investigation.
3.1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of Morus extracts or isolated compounds on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., PC-3, MCF-7, HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound or extract for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
3.2. Apoptosis Analysis (Annexin V/PI Staining)
-
Objective: To determine the mode of cell death (apoptosis vs. necrosis) induced by the test compound.
-
Methodology:
-
Treat cancer cells with the test compound for a specified period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Signaling Pathways and Mechanisms of Action
The anticancer effects of bioactive compounds from Morus species are often attributed to their modulation of key cellular signaling pathways.
Caption: Proposed anticancer mechanism of Morus compounds.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for the initial screening and characterization of the therapeutic potential of a natural product like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, biosynthesis, and biological activity of diels–alder adducts from morus genus. An update [iris.uniroma1.it]
- 3. Mulberry Diels-Alder-type adducts: isolation, structure, bioactivity, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Role and Mechanism of Mulberry Extract in Immune Modulation: Focus on Chemical Compositions, Mechanistic Insights, and Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the therapeutic and anti-tumor properties of morusin: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the therapeutic and anti-tumor properties of morusin: a review of recent advances [frontiersin.org]
- 9. brieflands.com [brieflands.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Antiproliferative and apoptotic effect of Morus nigra extract on human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Multicaulisin
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Multicaulisin, an investigational compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively handling this compound.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Given the investigational nature of this compound, it should be handled as a potentially cytotoxic and hazardous compound.
Table 1: Required PPE for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Lab Coat | Disposable, impermeable, long-sleeved gown | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety goggles or a face shield | Shields eyes from splashes or aerosolized particles. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling powders or creating aerosols to prevent inhalation. |
All handling of this compound, including weighing, dissolving, and preparing for disposal, should occur within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
This compound Waste Classification and Segregation
Proper disposal begins with correct waste segregation at the point of generation. All materials that come into contact with this compound must be considered hazardous waste.
Table 2: this compound Waste Streams and Collection Containers
| Waste Type | Description | Container Type | Labeling Requirement |
| Solid Waste | Contaminated gloves, gowns, bench paper, pipette tips, vials, and empty packaging. | Labeled, leak-proof, puncture-resistant container with a lid. Often a yellow container with a purple lid for cytotoxic waste.[1] | "Hazardous Waste," "Cytotoxic Waste," "this compound" |
| Liquid Waste | Unused or expired solutions of this compound, contaminated solvents, and rinseates. | Labeled, leak-proof, chemically compatible container (e.g., glass or polyethylene). | "Hazardous Waste," "Cytotoxic Waste," "this compound in [Solvent]" |
| Sharps Waste | Needles, syringes, and scalpels contaminated with this compound. | Labeled, puncture-proof sharps container with a purple lid.[1] | "Hazardous Sharps Waste," "Cytotoxic Sharps Waste" |
Never mix this compound waste with general laboratory trash or other waste streams. All waste containers must be kept closed when not in use.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedural steps for the safe disposal of this compound waste.
Experimental Protocol: Decontamination of Surfaces
-
Prepare Decontamination Solution: Prepare a fresh solution of 10% bleach or another validated decontamination agent.
-
Initial Wipe: Liberally apply the decontamination solution to the contaminated surface and wipe with absorbent pads.
-
Dwell Time: Allow the decontamination solution to remain on the surface for the prescribed contact time (typically 10-15 minutes).
-
Second Wipe: Wipe the surface again with fresh absorbent pads soaked in the decontamination solution.
-
Rinse: Rinse the surface with 70% ethanol or sterile water to remove bleach residue.
-
Dispose: All used wipes and absorbent pads must be disposed of as solid this compound waste.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Table 3: Spill Response Protocol
| Step | Action |
| 1. Evacuate | Alert others in the area and evacuate the immediate vicinity of the spill. |
| 2. Secure | Restrict access to the spill area. |
| 3. PPE | Don appropriate PPE, including respiratory protection if the spill involves powder. |
| 4. Contain | Cover the spill with absorbent pads, working from the outside in. |
| 5. Decontaminate | Apply a 10% bleach solution or other appropriate decontaminant and allow for sufficient contact time. |
| 6. Clean | Collect all contaminated materials using forceps or other tools and place them in a designated hazardous waste container. |
| 7. Report | Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department. |
Final Disposal Pathway
All investigational drug waste, including that of this compound, must be disposed of through the institution's certified hazardous waste management program.[2] Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.
The final disposal method for cytotoxic and other hazardous pharmaceutical waste is typically high-temperature incineration at a licensed facility.[1] This ensures the complete destruction of the active compound, preventing its release into the environment.
Caption: A decision tree for the proper handling of unused or expired this compound.
By adhering to these stringent disposal procedures, laboratories can ensure a safe working environment and maintain compliance with all relevant regulations, thereby building a foundation of trust in their commitment to safety and responsible chemical handling.
References
Essential Safety and Handling Guide for Polyphenolic Compounds in Research: A Case Study with Quercetin
Disclaimer: Due to the limited availability of specific safety and handling data for Multicaulisin, this document provides a comprehensive guide using Quercetin as a representative polyphenolic compound. Quercetin is widely studied and shares structural similarities with compounds derived from natural products, making it a relevant model for establishing safe laboratory practices. Researchers handling this compound or other novel compounds should use this information as a starting point and consult all available literature and safety data sheets for the specific compound of interest.
This guide provides essential, immediate safety and logistical information for handling Quercetin in a laboratory setting, including personal protective equipment (PPE), procedural guidance for safe handling and disposal, and emergency first aid measures.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Quercetin powder.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2][3] | Protects against airborne dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing.[1][2][3][4] | Prevents skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3][4] If ventilation is inadequate, a NIOSH-approved particulate respirator may be necessary.[2] | Minimizes inhalation of fine dust particles. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, such as a chemical fume hood, to control dust.[3]
-
Weighing and Transfer: Handle Quercetin as a solid powder. Avoid actions that generate dust, such as vigorous shaking or scraping.[1][2][5] Use appropriate tools (e.g., spatulas) for transfers.
-
Solution Preparation: When dissolving in solvents, add the powder to the solvent slowly to prevent splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[3][4][6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Storage:
-
Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][4]
-
Recommended storage temperature is often between 2-8°C.[1]
Emergency and First Aid Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a few small glasses of water or milk to drink. Seek immediate medical attention.[2][3][5][6][7] |
Spill and Disposal Plan
Spill Cleanup:
-
Small Spills: For minor spills of solid material, carefully dampen the powder with 60-70% ethanol to prevent it from becoming airborne.[7] Gently sweep or vacuum the material into a suitable, labeled container for disposal.[7]
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Follow the procedure for small spills, taking care to minimize dust generation.
-
Cleaning: After the material has been collected, decontaminate the area with a suitable solvent (e.g., 60-70% ethanol) followed by a soap and water solution.[7]
Disposal:
-
Dispose of Quercetin and any contaminated materials as hazardous waste.[1][8][9]
-
All waste must be handled in accordance with local, state, and federal regulations.[4][8]
-
Do not allow the chemical to enter drains or waterways.[2][4]
Quercetin's Impact on Cellular Signaling
Quercetin is known to modulate several key signaling pathways within cells, which is a primary focus of its study in drug development. The diagram below illustrates the inhibitory effect of Quercetin on the PI3K/Akt signaling pathway, a critical pathway in cell proliferation and survival.[10][11][12]
Caption: Quercetin's inhibition of the PI3K/Akt signaling pathway.
References
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. innophos.com [innophos.com]
- 6. carlroth.com [carlroth.com]
- 7. QUERCETIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
- 10. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
